Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
Description
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Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
benzyl N-(7-azaspiro[3.5]nonan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-13-14-4-2-1-3-5-14)19-12-15-10-17(11-15)6-8-18-9-7-17/h1-5,15,18H,6-13H2,(H,19,20) |
Clé InChI |
CVFURNFRYOKLKN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(C2)CNC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Strategic Utilization of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate in Modern Drug Discovery
Structural Paradigm: Escaping Flatland
For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings (e.g., benzenes, pyridines) to build drug-like molecules. However, the over-reliance on these "flat" structures often leads to poor aqueous solubility, high metabolic clearance, and off-target toxicity. The modern drug discovery paradigm emphasizes "escaping flatland" by incorporating rigid, three-dimensional sp3 -rich architectures[1].
Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate (CAS: 2306272-28-4) represents a premier building block in this architectural shift. Featuring a piperidine ring spiro-fused to a cyclobutane ring, this scaffold acts as a highly effective bioisostere for traditional 1,4-disubstituted piperidines, piperazines, and morpholines[2]. The nitrogen at position 7 and the methylamine attachment at position 2 project substituents in a highly defined, rigid vector. This locked conformation minimizes the entropic penalty of binding, thereby enhancing receptor-ligand complementarity[3].
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data that makes this building block highly desirable for hit-to-lead optimization.
| Property | Value | Mechanistic Significance |
| CAS Number | 2306272-28-4 | Standardized registry identification. |
| Molecular Formula | C₁₇H₂₄N₂O₂ | Defines the molecular composition. |
| Molecular Weight | 288.39 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Fraction sp3 ( Fsp3 ) | 0.59 (10/17 carbons) | High Fsp3 (>0.42) correlates strongly with clinical success, improved solubility, and reduced promiscuity[4]. |
| Topological Polar Surface Area | 50.36 Ų | Optimal for membrane permeability; allows room for further polar group additions. |
| Orthogonal Handles | 2 (Free Sec-Amine, Cbz-Amine) | Enables selective, step-wise synthetic functionalization without cross-reactivity. |
Mechanistic Advantages in ADME-Tox
The integration of the 7-azaspiro[3.5]nonane core fundamentally alters the physicochemical properties of a drug candidate. By replacing a planar aromatic ring with this spirocycle, chemists can directly modulate the Administration, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile[5].
The quaternary spiro carbon disrupts π−π stacking interactions that typically cause flat molecules to aggregate, thereby drastically improving aqueous solubility. Furthermore, the increased basicity of the sp3 nitrogen compared to anilines alters the physiological ionization state, which can be tuned to reduce hERG channel blockade—a common cardiotoxic liability in basic amines[1].
Figure 1: Mechanistic pathway illustrating how high Fsp3 spirocyclic scaffolds improve ADME-Tox.
Synthetic Workflows & Orthogonal Reactivity
The true power of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate lies in its orthogonal protecting group strategy. The secondary amine in the piperidine ring is completely free, while the primary amine on the methyl linker is protected by a carboxybenzyl (Cbz) group. This allows for a highly controlled, two-stage diversification process.
Figure 2: Step-by-step synthetic workflow utilizing orthogonal reactivity of the spirocyclic core.
Protocol 1: Piperidine N-Acylation (Amide Coupling)
Objective: Selectively functionalize the free secondary amine while preserving the Cbz-protected primary amine. Causality & Logic: Spirocyclic secondary amines can be sterically hindered. HATU is selected as the coupling reagent because it forms a highly reactive 7-aza-HOBt active ester, overcoming the steric bulk of the spiro[3.5] system. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Step-by-Step Methodology:
-
Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.
-
Add Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours.
-
Self-Validating Step: Perform a biphasic quench using saturated aqueous NaHCO3 and Ethyl Acetate. The highly lipophilic Cbz-protected product partitions exclusively into the organic layer. LC-MS analysis of the organic layer must show the disappearance of the m/z 289 [M+H]+ peak and the appearance of the product mass, validating conversion and the successful removal of water-soluble HATU byproducts.
Protocol 2: Cbz Deprotection (Hydrogenolysis)
Objective: Unmask the primary amine for the final stage of molecular assembly. Causality & Logic: The Cbz group is uniquely sensitive to catalytic hydrogenation. Using Palladium on Carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl-oxygen bond. This method is chosen because it operates under neutral conditions, preventing the cleavage of the newly formed amide bond from Protocol 1.
Step-by-Step Methodology:
-
Dissolve the N-acylated intermediate from Protocol 1 in HPLC-grade Methanol (0.1 M). Note: Methanol stabilizes the resulting free primary amine.
-
Carefully add 10% Pd/C (10% w/w) under an inert Argon atmosphere to prevent ignition.
-
Evacuate the reaction flask and backfill with Hydrogen gas via a balloon (repeat 3 times).
-
Stir vigorously at room temperature for 12 hours.
-
Self-Validating Step: The reaction is driven to completion by the irreversible evolution of CO2 gas and the formation of toluene. Filter the suspension through a pad of Celite to completely remove the palladium catalyst. The filtrate is concentrated in vacuo. Complete deprotection is validated by Ninhydrin stain (TLC), which will turn deep purple in the presence of the newly liberated primary amine, confirming readiness for late-stage diversification.
References
- 2306272-28-4 | Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Spirocyclic Scaffolds in Medicinal Chemistry.
- Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. NIH.gov.
- Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. NIH.gov.
Sources
Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate IUPAC name
An In-Depth Technical Guide to Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate: Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate, a key chemical intermediate in the synthesis of advanced pharmaceutical agents. The 7-azaspiro[3.5]nonane scaffold is a validated "privileged" structure in medicinal chemistry, prized for its inherent three-dimensionality that allows for the exploration of novel chemical space beyond traditional "flat" aromatic systems.[1] This document details the molecule's identity, a robust and logical synthetic pathway, methods for its characterization, and its critical role as a protected building block for developing therapeutics targeting metabolic diseases, oncology, and infectious diseases.
Chemical Identity and Physicochemical Properties
Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a bifunctional molecule. It features the desirable 7-azaspiro[3.5]nonane core, a secondary amine on the piperidine ring available for derivatization, and a primary amine at the C-2 position of the cyclobutane ring, which is protected by a benzyl carbamate (Cbz) group. This protection strategy is fundamental, as it allows for selective functionalization of the piperidine nitrogen before revealing the primary amine for subsequent coupling reactions.
Table 1: Core Compound Identifiers and Predicted Physicochemical Properties
| Parameter | Value | Source / Method |
| IUPAC Name | Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate | --- |
| CAS Number | 2306272-28-4 | BLDpharm |
| Molecular Formula | C₁₇H₂₄N₂O₂ | BLDpharm |
| Molecular Weight | 288.39 g/mol | BLDpharm |
| Precursor Amine | (7-Azaspiro[3.5]nonan-2-yl)methanamine | Guidechem[2] |
| Predicted pKa | ~10.5 (Piperidine N-H) | Based on Scaffold Data[3] |
| Predicted XLogP3 | ~1.8 (Parent Scaffold) | Based on Scaffold Data[3] |
| Topological Polar Surface Area (TPSA) | 12 Ų (Parent Scaffold) | Based on Scaffold Data[3] |
Synthesis and Mechanistic Rationale
Workflow Overview
The proposed synthesis follows a logical progression designed for scalability and control, ensuring the correct placement of functional groups and protecting groups.
Sources
Technical Whitepaper: Benzyl ((7-azaspirononan-2-yl)methyl)carbamate in Advanced Drug Discovery
Technical Whitepaper: Benzyl ((7-azaspiro[1]nonan-2-yl)methyl)carbamate in Advanced Drug Discovery
As a Senior Application Scientist specializing in medicinal chemistry and Targeted Protein Degradation (TPD), I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of complex therapeutics. Traditional flat heterocycles often lead to poor solubility and high metabolic clearance. To overcome these hurdles, we leverage conformationally restricted scaffolds. One highly versatile and increasingly critical building block in this domain is Benzyl ((7-azaspiro[1]nonan-2-yl)methyl)carbamate (CAS: 2306272-28-4) [2].
This whitepaper provides an in-depth technical analysis of this spirocyclic scaffold, detailing the causality behind its structural design, its application in PROTAC (Proteolysis Targeting Chimera) development, and field-proven, self-validating protocols for its integration into drug discovery workflows.
Chemical Identity & Quantitative Structural Data
The molecule consists of a rigid 7-azaspiro[1]nonane core (a piperidine ring fused to a cyclobutane ring) with a methylamine group at the 2-position, which is protected by a Carboxybenzyl (Cbz/Z) group[2].
Table 1: Physicochemical Properties of CAS 2306272-28-4
| Property | Value |
|---|---|
| IUPAC / Common Name | Benzyl ((7-azaspiro[1]nonan-2-yl)methyl)carbamate |
| CAS Number | 2306272-28-4 |
| Molecular Formula | C₁₇H₂₄N₂O₂ |
| Molecular Weight | 288.39 g/mol |
| SMILES String | O=C(OCC1=CC=CC=C1)NCC2CC3(CCNCC3)C2 |
| Fsp³ (Fraction of sp³ Carbons) | 0.588 (High 3D character) |
| Functional Handles | Free secondary amine (N7), Cbz-protected primary amine |
The Causality of Spirocyclic Bioisosterism & Linker Design
The Fsp³ Advantage
In modern drug design, increasing the fraction of sp³ hybridized carbons (Fsp³) directly correlates with higher clinical success rates due to improved solubility and reduced off-target toxicity. With an Fsp³ of ~0.59, this spirocycle acts as a premium 3D bioisostere for traditional, flat piperazines or morpholines. The causality here is steric: the bulky, three-dimensional nature of the spiro-fused cyclobutane shields the adjacent piperidine ring from rapid CYP450-mediated N-dealkylation or oxidation, dramatically enhancing metabolic stability.
Thermodynamic Rationale in PROTACs
In the development of PROTACs, the linker must bridge a Protein of Interest (POI) ligand and an E3 ligase ligand (e.g., Cereblon or VHL binders). Flexible linkers, such as Polyethylene Glycol (PEG) chains, incur a massive entropic penalty upon folding into the active ternary complex.
By incorporating the rigid 7-azaspiro[1]nonane core, we pre-organize the linker's spatial trajectory. This reduces the thermodynamic cost of ternary complex formation, often leading to higher degradation efficiency (Dmax) at lower concentrations. Recent patent literature explicitly highlights the use of this exact Cbz-protected spirocycle as a precursor for synthesizing potent Plk1 degradation-inducing PROTACs linked to 2,6-dioxopiperidin-3-yl (Cereblon) derivatives[3]. Furthermore, spiro[1]nonanes are now widely recognized as elite PROTAC linkers across commercial libraries[4].
Table 2: Quantitative Comparison of PROTAC Linker Scaffolds
| Linker Scaffold | Entropic Penalty (Ternary Complex) | Fsp³ Fraction | Metabolic Stability | Primary Drug Discovery Application |
|---|---|---|---|---|
| PEG Chains (e.g., PEG3) | High | Low (0.0) | Moderate | Long-distance, flexible target bridging |
| Alkyl Chains (e.g., C6) | High | High (1.0) | Low (High Lipophilicity) | Hydrophobic pocket occupation |
| Spiro[1]nonanes | Low | High (>0.5) | High (CYP450 Resistant) | Rigidified PROTAC linkers / Bioisosteres |
Orthogonal Protection Strategy: Expertise & Experience
The true power of Benzyl ((7-azaspiro[1]nonan-2-yl)methyl)carbamate lies in its orthogonal protection strategy . The molecule features two distinct nitrogen atoms:
-
A highly nucleophilic, free secondary amine within the piperidine ring (N7).
-
A Cbz-protected primary amine extending from the cyclobutane ring.
The Causality of the Cbz Choice: Why Cbz instead of Boc? In complex PROTAC synthesis, the POI ligand or E3 ligand often contains Boc-protected amines or acid-sensitive functional groups. The Cbz group is completely stable under the basic conditions of amide coupling and the acidic conditions of Boc cleavage. It can only be removed via catalytic hydrogenolysis. This allows chemists to functionalize the N7 position first, build out half of the PROTAC, and selectively unmask the primary amine later without destroying the rest of the molecule.
Experimental Protocols (Self-Validating Workflows)
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to guarantee trustworthiness.
Protocol 1: Regioselective Amide Coupling at N7
Objective: Couple the free piperidine nitrogen to a target carboxylic acid (e.g., POI ligand).
-
Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to form the active ester. Causality: HATU is specifically chosen over EDC/HOBt for its superior kinetics when reacting with sterically hindered secondary amines like the 7-aza position.
-
Coupling: Add Benzyl ((7-azaspiro[1]nonan-2-yl)methyl)carbamate (1.1 eq). Stir at room temperature for 2 hours.
-
Self-Validation (LC-MS): Sample 1 µL of the reaction. The disappearance of the spirocycle starting mass (m/z 289.1[M+H]⁺) and the appearance of the product mass confirms success. The Cbz group provides a strong UV chromophore (254 nm), making HPLC tracking highly reliable even if the POI ligand lacks UV absorbance.
-
Workup: Quench with saturated NaHCO₃, extract with EtOAc, and wash heavily with 5% LiCl to remove DMF.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: Unmask the primary amine for the final PROTAC E3-ligand coupling.
-
Preparation: Dissolve the Cbz-protected intermediate in HPLC-grade Methanol (0.1 M). Degas the solution by bubbling N₂ for 5 minutes.
-
Catalysis: Carefully add 10% Pd/C (10% w/w). Causality: Degassing prevents the ignition of methanol vapors when the pyrophoric Pd/C is introduced.
-
Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon for 4-6 hours at room temperature.
-
Self-Validation (Mass Shift): The evolution of toluene and CO₂ drives the reaction. LC-MS analysis must show a precise mass shift of -134 Da (loss of Cbz + addition of H).
-
Filtration: Filter the suspension through a tightly packed pad of Celite, washing with excess Methanol. Self-Validating Check: This Celite filtration is critical to ensure zero palladium breakthrough, which would otherwise cause false positives in downstream biochemical ubiquitination assays.
Mandatory Visualizations
Workflow Diagram
Fig 1. Regioselective functionalization and deprotection workflow for the spirocyclic linker.
PROTAC Logic Diagram
Fig 2. Structural logic of a PROTAC ternary complex utilizing the spiro[1]nonane linker.
References
-
Google Patents. WO2024162828A1 - Novel plk1 degradation inducing compound. (Details the synthesis of PROTACs utilizing the 7-azaspiro[1]nonan-2-yl scaffold).[3] URL:
Sources
- 1. 71271-46-0|Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 2306272-28-4|Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 3. WO2024162828A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
Advanced Application Notes and Protocols: Benzyl ((7-azaspirononan-2-yl)methyl)carbamate in Fragment-Based Drug Discovery
Advanced Application Notes and Protocols: Benzyl ((7-azaspiro[1]nonan-2-yl)methyl)carbamate in Fragment-Based Drug Discovery
Scientific Rationale & Structural Significance
In modern medicinal chemistry, the high attrition rate of drug candidates in clinical trials has driven a paradigm shift in molecular design. The seminal "Escape from Flatland" hypothesis demonstrated that increasing a molecule's fraction of sp³ hybridized carbons (Fsp³) correlates directly with higher clinical success rates[1]. Highly saturated, three-dimensional molecules exhibit improved aqueous solubility, reduced off-target promiscuity, and lower melting points compared to their planar, aromatic counterparts[2].
Benzyl ((7-azaspiro[2]nonan-2-yl)methyl)carbamate is a premium bifunctional building block designed specifically to address these challenges. It serves as a conformationally restricted, 3D bioisostere for traditional piperidines and piperazines[3]. The scaffold has been successfully utilized in the development of potent G protein-coupled receptor (GPCR) agonists, such as GPR119 modulators for metabolic diseases, where the spirocyclic core significantly improved the pharmacokinetic (PK) profile and glucose-lowering efficacy in vivo[4].
Structurally, this molecule offers a highly strategic orthogonal protection system :
-
N7 Position (Secondary Amine): Unprotected and ready for immediate synthetic elaboration (e.g., amide coupling, SNAr, or Buchwald-Hartwig cross-coupling).
-
N2' Position (Primary Amine): Protected by a carboxybenzyl (Cbz) group, allowing it to remain inert during N7 functionalization, ready to be revealed under mild catalytic hydrogenolysis for late-stage diversification.
Physicochemical Profiling
The incorporation of the 7-azaspiro[2]nonane scaffold fundamentally alters the physicochemical properties of a drug lead. The table below summarizes the quantitative and mechanistic advantages of this spirocycle compared to a standard piperidine ring.
| Parameter | Standard Piperidine | 7-Azaspiro[2]nonane Core | Mechanistic Causality |
| 3D Architecture (Fsp³) | Low (Planar conformation) | High (Orthogonal ring system) | Forces the molecule out of "flatland," improving target-specific binding entropy and structural complexity[1]. |
| Lipophilicity (LogD) | Baseline | Reduced by ~0.5 to 1.0 | The spirocyclic center disrupts the hydrophobic surface area, significantly increasing aqueous solubility[3]. |
| Metabolic Stability | Susceptible to CYP450 α-oxidation | Highly Resistant | The quaternary spiro-carbon sterically shields adjacent metabolic soft spots from oxidative enzymes[3]. |
| Off-Target Toxicity | High hERG channel liability | Reduced hERG binding | The rigid 3D bulk prevents the molecule from adopting the planar conformation required to block the hERG channel. |
Strategic Functionalization Workflow
To maximize the utility of Benzyl ((7-azaspiro[2]nonan-2-yl)methyl)carbamate, researchers must leverage its orthogonal reactivity. The workflow below illustrates the logical sequence of functionalization.
Figure 1: Orthogonal functionalization workflow of Benzyl ((7-azaspiro[2]nonan-2-yl)methyl)carbamate.
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring high yields while preserving the integrity of the spirocyclic core.
Protocol A: N7-Amide Coupling (HATU-Mediated)
Objective: Functionalize the free secondary amine at the N7 position.
Mechanistic Causality: The spirocyclic core imposes significant transannular steric bulk around the N7 secondary amine. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is employed because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is highly reactive, accelerating the acylation of sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.
Step-by-Step Procedure:
-
In an oven-dried round-bottom flask under N₂, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester. Stir for 15 minutes.
-
Add Benzyl ((7-azaspiro[2]nonan-2-yl)methyl)carbamate (1.0 equiv) as a solution in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis)
Objective: Reveal the primary amine at the N2'-methyl position for late-stage diversification.
Mechanistic Causality: The Cbz group is chosen over Boc because it allows for orthogonal deprotection. If the target molecule contains acid-sensitive functional groups (e.g., acetals or fragile ethers), standard Boc deprotection (TFA/HCl) would degrade the molecule. Catalytic hydrogenolysis cleanly removes the Cbz group as toluene and CO₂ under neutral conditions, preserving the newly formed N7-amide and the spirocyclic core.
Step-by-Step Procedure:
-
Dissolve the N7-functionalized intermediate from Protocol A (1.0 equiv) in HPLC-grade Methanol (0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight) under a steady stream of N₂ to prevent ignition of the solvent.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Equip the flask with an H₂ balloon and stir vigorously at room temperature for 2–4 hours.
-
Monitor by TLC or LC-MS. The disappearance of the UV-active Cbz group and a shift to a more polar baseline spot indicates completion.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
-
Concentrate the filtrate in vacuo to yield the crude primary amine, which is typically pure enough (>95%) to use directly in the next step.
Protocol C: Late-Stage Reductive Amination
Objective: Alkylate the newly revealed primary amine.
Mechanistic Causality: Sodium triacetoxyborohydride (STAB) is utilized as the hydride source because it is exceptionally mild and selective. Unlike NaBH₄, STAB does not readily reduce aldehydes at room temperature, allowing the aldehyde and amine to form an iminium ion first. The addition of catalytic acetic acid accelerates iminium formation, which is crucial for overcoming the steric hindrance of the cyclobutane-adjacent primary amine.
Step-by-Step Procedure:
-
Dissolve the crude primary amine from Protocol B (1.0 equiv) and the desired aldehyde (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).
-
Add glacial Acetic Acid (1.0 equiv) and stir the mixture at room temperature for 30 minutes to pre-form the iminium intermediate.
-
Add NaBH(OAc)₃ (STAB) (1.5 equiv) in portions over 5 minutes.
-
Stir the reaction at room temperature for 12 hours under N₂.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8.
-
Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify via reverse-phase preparative HPLC to isolate the final spirocyclic drug lead.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[2]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo administration of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
Pre-Clinical In Vivo Pharmacokinetic Profiling of Benzyl ((7-azaspiro[1]nonan-2-yl)methyl)carbamate: Scaffold Validation for Drug Discovery
Scientific Rationale & Scaffold Significance
In modern medicinal chemistry, the "Escape from Flatland" paradigm has driven the adoption of highly rigid, sp3-rich bioisosteres to improve target specificity and reduce off-target liabilities (e.g., hERG toxicity). The 7-azaspiro[1]nonane core is a premier spirocyclic scaffold utilized extensively to rigidify molecular linkers. Because of their high conformational rigidity and exclusive sp3 atoms, spiro-ring-containing linkers are extensively employed for the design of potent and orally efficacious PROTAC degraders[2]. Furthermore, extended azaspiro[1] systems have been critical in locking inhibitors into stable conformations for targeting viral proteases, displaying high inhibitory activity toward SARS-CoV-2 3CLpro[3].
Benzyl ((7-azaspiro[1]nonan-2-yl)methyl)carbamate (CAS: 2306272-28-4) serves as a critical building block in these discovery pipelines. Structurally, it features a free secondary amine at the piperidine position (position 7) and a primary amine at position 2 that is masked by a highly lipophilic Carboxybenzyl (Cbz) protecting group. Administering this specific intermediate in vivo is a strategic pre-clinical step to validate the baseline pharmacokinetic (PK) stability of the spiro-core and assess the in vivo lability of the Cbz group, which can act as a transient prodrug moiety or a lipophilic anchor.
Physicochemical Profiling & Formulation Causality
The structural dichotomy of this compound dictates its formulation. The free secondary piperidine amine possesses a basic pKa (~9.5), allowing for initial protonation in aqueous media. However, the massive lipophilicity imparted by the Cbz group drives hydrophobic aggregation, necessitating a carefully engineered co-solvent system to prevent micellar entrapment or in vivo precipitation upon injection into the physiological pH (7.4) of the bloodstream.
Table 1: Formulation Matrices for In Vivo Dosing
| Route | Vehicle Composition | Concentration | Dosing Volume | Causality & Rationale |
|---|---|---|---|---|
| IV | 5% DMSO + 10% Solutol HS15 + 85% Saline | 1.0 mg/mL | 1 mL/kg | DMSO ensures primary dissolution of the Cbz moiety. Solutol acts as a non-ionic surfactant to prevent "crashing out" in the bloodstream, avoiding microembolisms. |
| PO | 0.5% Methylcellulose (MC) + 0.2% Tween 80 | 0.5 mg/mL | 10 mL/kg | Formulated as a homogenous micro-suspension. Tween 80 wets the lipophilic particles, ensuring uniform gastrointestinal (GI) distribution and reliable absorption kinetics. |
In Vivo Administration Protocol
To establish a self-validating PK system, all experiments must utilize serial bleeding from the same animal rather than composite sampling across multiple animals. This eliminates inter-subject anatomical variability and ensures the Area Under the Curve (AUC) is mathematically robust.
Step-by-Step Execution (Murine Model: C57BL/6 Mice):
-
Intravenous (IV) Bolus Administration:
-
Preparation: Warm the mouse tail using a heat lamp (37°C for 3 minutes). Causality: Vasodilation of the lateral tail vein ensures smooth needle entry and prevents perivascular dosing, which would artificially skew the absorption phase into a pseudo-subcutaneous profile.
-
Execution: Administer 1 mg/kg via a 27G needle over 5 seconds.
-
-
Per Os (PO) Oral Gavage:
-
Preparation: Fast the animals for 12 hours prior to dosing. Causality: Fasting eliminates the "food effect," where lipophilic Cbz-protected compounds might bind to dietary lipids, causing erratic absorption.
-
Execution: Administer 5 mg/kg using a 20G reusable stainless steel gavage needle with a ball tip to prevent esophageal trauma.
-
-
Serial Blood Collection:
-
Time Points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Technique: Collect 20 µL of blood via saphenous vein puncture into tubes coated with K2EDTA. Causality: K2EDTA is strictly preferred over Heparin. Heparin is a highly charged polymer that causes severe ion suppression during downstream LC-MS/MS electrospray ionization (ESI), whereas EDTA precipitates cleanly during extraction.
-
Bioanalytical Method (LC-MS/MS) & Metabolic Tracking
A critical failure point in profiling protected intermediates is tracking only the parent mass. Carboxylesterases in rodent plasma and hepatic tissue rapidly hydrolyze carbamates. If the de-benzylated metabolite ((7-azaspiro[1]nonan-2-yl)methanamine) is not tracked, the rapid disappearance of the parent compound will be falsely interpreted as poor absorption or high systemic clearance, rather than enzymatic conversion.
Extraction Protocol:
-
Aliquot 10 µL of K2EDTA plasma.
-
Add 50 µL of ice-cold Acetonitrile containing an internal standard (e.g., Labetalol, 50 ng/mL). Causality: Acetonitrile acts as a protein precipitant (PPT). The internal standard creates a self-validating ratio to correct for any volumetric pipetting errors or matrix effects during ionization.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C. Inject the supernatant into the LC-MS/MS.
Table 2: Target Pharmacokinetic Parameters (LC-MS/MS Output)
| Parameter | Unit | Biological Significance in Scaffold Validation |
|---|---|---|
| Cmax | ng/mL | Peak systemic exposure. Compares GI absorption efficiency (PO) vs. immediate distribution (IV). |
| Tmax | hr | Time to peak concentration. Indicates the dissolution rate of the lipophilic Cbz compound in the gut. |
| AUC(0-inf) | hr*ng/mL | Total systemic exposure. Used to calculate absolute bioavailability (%F). |
| CL | mL/min/kg | Systemic Clearance. High clearance of the parent coupled with high metabolite levels confirms rapid in vivo Cbz cleavage. |
Workflow Visualization
In Vivo Pharmacokinetic Workflow and Metabolic Tracking of Cbz-Protected Spirocycles.
References
- Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα).
- Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.
Sources
Application Note: Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate as a Privileged Scaffold for Cell-Based Assay Probes
Executive Summary
The transition from biochemical target affinity to cellular efficacy is a critical bottleneck in drug discovery. Highly potent biochemical inhibitors often fail in cell-based assays due to poor membrane permeability, rapid metabolic clearance, or off-target cytotoxicity. Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is an advanced spirocyclic building block designed to overcome these liabilities. By providing a rigid, three-dimensional sp3 -rich framework, this orthogonally protected diamine scaffold enables the synthesis of highly selective, cell-permeable probes for evaluating intracellular target engagement and functional efficacy.
This application note details the mechanistic rationale for utilizing the 7-azaspiro[3.5]nonane scaffold and provides validated, step-by-step protocols for evaluating its derivatives in cell-based assays, specifically focusing on target engagement (CETSA) and functional viability.
Mechanistic Rationale: "Escaping Flatland" (E-E-A-T)
The Structural Advantage of the Spirocycle
Historically, medicinal chemistry has relied heavily on flat, sp2 -hybridized aromatic rings. However, these planar structures often suffer from poor aqueous solubility, high plasma protein binding, and promiscuous off-target effects (such as cytochrome P450 or hERG inhibition)[1].
Incorporating the 7-azaspiro[3.5]nonane core introduces critical 3D complexity. This spirocyclic architecture locks the resulting probe into a specific bioactive conformation. By pre-organizing the molecule, the entropic penalty typically incurred upon target binding is drastically reduced, leading to enhanced affinity for complex binding pockets, such as those found in the SARS-CoV-2 3CL protease (3CLpro)[2] or the Bcl-2 apoptotic regulator[1]. Furthermore, the increased sp3 character disrupts π−π stacking interactions that cause aggregation, thereby exponentially improving aqueous solubility and cellular permeability.
Orthogonal Protection for Regioselective Synthesis
The scaffold features a secondary amine at the 7-position (piperidine ring) and a primary amine at the 2-position (cyclobutane ring) that is protected by a carboxybenzyl (Cbz) group.
-
Causality in Chemical Design: The free secondary amine is highly nucleophilic, allowing for immediate functionalization via Buchwald-Hartwig cross-coupling, reductive amination, or acylation to build the core inhibitor. The Cbz group remains stable under these basic/nucleophilic conditions. Once the core is assembled, standard hydrogenolysis (Pd/C, H2 ) cleanly removes the Cbz group, revealing the primary amine. This newly liberated amine serves as an ideal "exit vector" to attach fluorophores, PROTAC linkers, or solubilizing groups without disrupting the primary pharmacophore[2].
Fig 1: Workflow from spirocyclic scaffold functionalization to CETSA target engagement.
Quantitative Data: Scaffold Performance Comparison
To illustrate the impact of integrating the 7-azaspiro[3.5]nonane scaffold, Table 1 summarizes typical profiling data comparing a traditional flat aromatic inhibitor to its spirocyclic counterpart (modeled after optimizations seen in Bcl-2 and 3CLpro inhibitor development)[1],[2].
Table 1: Comparative Profiling of Spirocyclic vs. Flat Aromatic Scaffolds
| Metric / Assay | Flat Aromatic Precursor | 7-azaspiro[3.5]nonane Derivative | Biological Implication |
| Biochemical IC50 | 45.0 nM | 1.2 nM | Pre-organized conformation reduces entropic penalty. |
| Cellular Viability EC50 | >1000 nM | 4.8 nM | Enhanced membrane permeability and solubility. |
| Aqueous Solubility | <5 µg/mL | >150 µg/mL | Disruption of planar stacking prevents aggregation. |
| CYP3A4 Inhibition ( IC50 ) | 2.1 µM | >30 µM | Reduced lipophilicity minimizes off-target CYP binding. |
| Metabolic Clearance ( CLint ) | 85 µL/min/mg | 12 µL/min/mg | Shielded metabolic soft spots improve half-life. |
Experimental Protocols
The following protocols are designed as self-validating systems. They include mandatory controls to ensure that the observed cellular phenotypes are strictly due to the spirocyclic probe's on-target activity, rather than assay artifacts or solvent toxicity.
Protocol A: Preparation of Spirocyclic Probes for Cell-Based Assays
Causality: Highly hydrophobic compounds often precipitate in aqueous media, leading to false negatives in cell assays. Proper stock preparation ensures the compound remains in solution during cellular dosing.
-
Stock Generation: Dissolve the fully synthesized, purified 7-azaspiro[3.5]nonane derivative in 100% anhydrous DMSO to create a 10 mM master stock.
-
Acoustic Dispensing / Serial Dilution: Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve.
-
Aqueous Normalization: Transfer the DMSO stocks to the cellular assay media such that the final DMSO concentration never exceeds 0.1% (v/v) . Validation Check: Higher DMSO concentrations can induce cellular stress or apoptosis, confounding viability readouts. Always include a 0.1% DMSO vehicle control.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical assays prove a compound can bind a target, but CETSA proves the compound actually enters the cell and engages the target in a complex physiological environment. Target binding thermodynamically stabilizes the protein, shifting its aggregation temperature ( Tagg )[1].
-
Cell Seeding: Culture target cells (e.g., RS4;11 cells for Bcl-2 evaluation) in RPMI-1640 supplemented with 10% FBS. Aliquot 1×106 cells per well in a 96-well V-bottom plate.
-
Compound Incubation: Treat cells with the spirocyclic probe (e.g., 1 µM final concentration) or DMSO vehicle. Incubate at 37°C, 5% CO2 for 2 hours to allow for full intracellular equilibration.
-
Thermal Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Add mild lysis buffer (containing protease inhibitors) and subject the cells to 3 cycles of freeze-thaw using liquid nitrogen.
-
Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins. Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blot against the target protein.
-
Self-Validation: The vehicle control must show a standard melt curve. A successful spirocyclic probe will demonstrate a rightward shift in the Tagg (e.g., ΔTm>2∘C ), confirming intracellular target engagement.
Protocol C: High-Throughput Cell Viability & Apoptosis Assay
Causality: For targets like Bcl-2, successful inhibition releases pro-apoptotic proteins (Bax/Bak), leading to cell death. We measure ATP levels as a direct, proportional indicator of metabolically active, viable cells.
-
Plating: Seed cells at 5,000 cells/well in a 384-well opaque white microplate (white plates maximize luminescence signal reflection and prevent well-to-well crosstalk).
-
Dosing: Pin-transfer the spirocyclic probe dose-response curve (from Protocol A) into the assay plate.
-
Incubation: Incubate for 48 hours at 37°C. Validation Check: Include a known positive control inhibitor (e.g., Venetoclax) to validate assay sensitivity.
-
Detection: Add an equal volume of CellTiter-Glo® reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis and ATP release, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Read luminescence on a multi-mode plate reader. Normalize data against the DMSO control (100% viability) and a cell-free blank (0% viability). Calculate the EC50 using a four-parameter non-linear regression model.
Fig 2: Mechanism of action for spirocycle-derived Bcl-2 inhibitors in apoptotic signaling.
References
-
Guo, Y., et al. "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2." Journal of Medicinal Chemistry, ACS Publications, 2 May 2024. URL:[Link]
-
Dampalla, C. S., et al. "Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease." Journal of Medicinal Chemistry, PubMed Central (NIH), 9 June 2022. URL:[Link]
Sources
Technical Support Center: Optimizing Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate. This valuable spirocyclic building block presents unique synthetic challenges, and this document offers a structured approach to overcoming them, ensuring higher yields and purity.
I. Synthetic Overview & Key Challenges
The target molecule is typically synthesized by the Cbz-protection of the primary amine of 2-(aminomethyl)-7-azaspiro[3.5]nonane. While seemingly straightforward, the efficiency of this carbamate formation is highly sensitive to reaction conditions and the quality of the starting materials.[1]
Typical Synthetic Route: The core transformation is the reaction of the primary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2]
-
Starting Material: 2-(aminomethyl)-7-azaspiro[3.5]nonane (often as a salt, e.g., dihydrochloride)
-
Reagent: Benzyl chloroformate (Cbz-Cl)
-
Base: Typically an organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., NaHCO₃, K₂CO₃).
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or biphasic systems.
The primary challenges that can impact yield and purity include:
-
Incomplete reaction leading to low conversion.
-
Formation of side products, such as double Cbz-protection or urea derivatives.
-
Difficulties in isolating and purifying the final product due to its physical properties.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis.
Issue 1: Low Overall Yield (<70%)
Question: My reaction yield is consistently low. I've confirmed the identity of the product, but the isolated mass is much lower than expected. What are the likely causes and how can I fix this?
Potential Causes & Solutions:
-
Cause A: Poor Quality of Starting Amine. The free spirocyclic amine is prone to degradation and may contain impurities from its own synthesis.
-
Diagnostic Step: Analyze the starting amine by ¹H NMR and LC-MS before use. Ensure it is free of residual solvents or byproducts from previous steps.
-
Solution: If the amine is a salt (e.g., dihydrochloride), ensure it is fully neutralized to the free base before reaction. If you suspect impurities, consider purifying the amine by column chromatography on amine-functionalized silica or by distillation if thermally stable.[3]
-
-
Cause B: Suboptimal Base Selection or Stoichiometry. The choice and amount of base are critical. An insufficient amount will not neutralize the HCl generated in situ, stalling the reaction.[4] A highly nucleophilic base can compete and react with Cbz-Cl.
-
Diagnostic Step: Monitor the reaction pH (if aqueous) or by TLC/LC-MS. If starting material remains after an extended period, base insufficiency is likely.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least 2.2 equivalents of base if starting from the dihydrochloride salt (2 eq. for neutralization, 0.2 eq. catalytic excess) or 1.1-1.2 equivalents if starting from the free amine.
-
-
Cause C: Hydrolysis of Benzyl Chloroformate. Cbz-Cl is highly sensitive to moisture. Trace water in the solvent, amine, or glassware can hydrolyze it to benzyl alcohol, reducing the effective concentration of your acylating agent.[5]
-
Diagnostic Step: A spot corresponding to benzyl alcohol may be visible on your TLC plate.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents.[6] If possible, perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Cause D: Suboptimal Reaction Temperature. The reaction is typically performed at low temperatures (0 °C) to control its exothermicity and minimize side reactions. However, if the reaction is sluggish, the temperature might be too low.[5]
-
Diagnostic Step: Monitor the reaction by TLC or LC-MS at 1-hour intervals. If there is no significant change after 2-3 hours at 0 °C, temperature may be a limiting factor.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature over several hours.[6] Gentle heating (e.g., to 40 °C) can be explored if the reaction remains stalled, but this increases the risk of side products.
-
Issue 2: Significant Side Product Formation
Question: My LC-MS and NMR show a significant impurity alongside my desired product. What could this be?
Potential Side Products & Mitigation:
-
Side Product A: Double Cbz-Protected Species. The secondary amine on the piperidine ring of the spirocycle can also be protected by Cbz-Cl, leading to a di-Cbz adduct.
-
Identification: This byproduct will have a significantly higher molecular weight (addition of a Cbz group, +134.14 g/mol ) and will be less polar than the desired product.
-
Mitigation Strategy:
-
Control Stoichiometry: Use Cbz-Cl as the limiting reagent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid large excesses.
-
Slow Addition: Add the Cbz-Cl solution dropwise to the stirred amine solution at 0 °C. This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic primary amine.
-
-
-
Side Product B: Benzyl Urea Derivative. If the Cbz-Cl reagent has degraded to form isocyanate, or if there are issues with the reaction pathway, a urea byproduct can form between the amine and the isocyanate.
-
Identification: This will have a distinct mass and NMR spectrum.
-
Mitigation Strategy: Use fresh, high-quality benzyl chloroformate. Store the reagent properly under inert gas and refrigerated.
-
Issue 3: Difficult Product Purification
Question: I'm struggling to purify my product. It streaks on silica gel chromatography, and I get poor separation.
Purification Challenges & Solutions:
-
Problem: Basic Nature of the Product. The free secondary amine in the product can interact strongly with the acidic silanol groups on standard silica gel, causing streaking and poor recovery.[3]
-
Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This will compete for the acidic sites on the silica and improve peak shape.[3]
-
Solution 2: Use Amine-Functionalized Silica: For difficult separations, pre-treated, amine-functionalized silica columns are highly effective at preventing strong interactions and providing much better resolution for basic compounds.[3]
-
Solution 3: Salt Formation and Extraction: After the reaction, the product can be converted to its hydrochloride salt by washing with dilute HCl. This often allows for easier removal of non-basic organic impurities via extraction. The free base can then be regenerated with a mild base (e.g., NaHCO₃) before final purification.
-
III. Experimental Protocols & Data
Optimized Protocol for Carbamate Formation
This protocol assumes the starting material is 2-(aminomethyl)-7-azaspiro[3.5]nonane dihydrochloride.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-(aminomethyl)-7-azaspiro[3.5]nonane dihydrochloride (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM, ~0.1 M concentration). Cool the flask to 0 °C in an ice bath.
-
Basification: Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C.
-
Acylation: Dissolve benzyl chloroformate (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography using a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase.
Table 1: Comparison of Reaction Conditions
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | NaHCO₃ (2.5) | DCM/H₂O | RT | 12 | 55 | ~90% |
| 2 | TEA (2.2) | DCM | 0 → RT | 4 | 88 | >98% |
| 3 | DIPEA (2.2) | THF | 0 → RT | 4 | 85 | >97% |
| 4 | TEA (1.1) | DCM | 0 → RT | 6 | 40 | Incomplete Rxn |
This table illustrates how optimizing the base and solvent system can dramatically improve yield.
IV. Visualized Workflows and Mechanisms
General Synthesis & Troubleshooting Workflow
Caption: Workflow for synthesis and troubleshooting.
Reaction Mechanism and Side Reaction
Caption: Desired vs. side reaction pathway.
V. Frequently Asked Questions (FAQs)
Q1: Can I use an inorganic base like potassium carbonate instead of triethylamine? A: Yes, inorganic bases like K₂CO₃ or NaHCO₃ can be used, often in a biphasic system (e.g., DCM/water).[2] However, these reactions are typically slower and may require more vigorous stirring to ensure efficient phase transfer. For optimization and higher yields, soluble organic bases like TEA or DIPEA are generally more reliable and lead to cleaner reactions.[1]
Q2: My starting material is the free amine, not the salt. How do I adjust the protocol? A: If you are starting with the free base of 2-(aminomethyl)-7-azaspiro[3.5]nonane, you only need to neutralize the HCl generated from the Cbz-Cl. Therefore, you should reduce the amount of base (e.g., triethylamine) to ~1.1-1.2 equivalents.
Q3: How stable is the final product? What are the best storage conditions? A: Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a relatively stable compound. However, like most amines, it can slowly degrade upon exposure to air and light. For long-term storage, it is best kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated.
Q4: Are there alternative reagents to benzyl chloroformate for introducing the Cbz group? A: Yes, while Cbz-Cl is the most common, other reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used. Cbz-OSu is a solid, less sensitive to moisture, and the reaction does not produce HCl, which can simplify the work-up. However, it is generally more expensive.[7]
Q5: What is the typical appearance of the final product? A: After purification, Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is typically a colorless to pale yellow oil or a waxy solid.
VI. References
-
BenchChem. (2025). Improving the efficiency of carbamate formation. BenchChem Technical Support. Available at:
-
BenchChem. (2025). Troubleshooting low yields in carbamate alkylation reactions. BenchChem Technical Support. Available at:
-
Wikipedia. (2023). Benzyl chloroformate. Wikipedia. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Available at:
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Available at:
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Available at:
-
O'Brien, P. et al. (2011). N-Dealkylation of Amines. PMC. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
Sources
Technical Support Center: Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate Stability in DMSO
Welcome to the Advanced Diagnostics and Troubleshooting Guide for Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate . As a Senior Application Scientist, I have structured this center to address the unique physicochemical vulnerabilities of this compound when formulated in Dimethyl Sulfoxide (DMSO).
Chemical Profiling & Mechanism of Instability
To troubleshoot effectively, we must first deconstruct the molecule's reactivity profile. Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a bifunctional molecule:
-
Cbz-Protected Primary Amine: The benzyl carbamate (Cbz) group is highly stable. Because of its hybrid amide/ester resonance, it strongly resists hydrolytic and proteolytic cleavage under standard storage conditions.
-
Free Secondary Spirocyclic Amine: The nitrogen at the 7-position of the azaspiro[3.5]nonane ring is a highly basic, sterically accessible secondary amine.
When dissolved in DMSO, the stability of the Cbz group is rarely the issue. Instead, the free secondary amine drives two primary degradation pathways: atmospheric adduction and solvent-mediated reductive methylation.
Degradation pathways of spirocyclic amines in DMSO: CO2 adduction and formaldehyde methylation.
Diagnostic Troubleshooting & FAQs
Q1: Why am I seeing a +44 Da mass shift in my LC-MS analysis after storing the compound in DMSO?
Causality: You are observing the formation of an amine-CO₂ adduct. DMSO is profoundly hygroscopic. When a DMSO stock is repeatedly opened to the air, it absorbs atmospheric moisture and carbon dioxide. The highly nucleophilic secondary amine in the spirocycle attacks the dissolved CO₂, forming a carbamate salt or bicarbonate adduct[1]. Resolution: This reaction is a pH-dependent equilibrium and is fully reversible. Dilute your DMSO stock into an acidic aqueous mobile phase (e.g., 0.1% Formic Acid) right before LC-MS injection. The acid protonates the secondary amine, forcing the release of CO₂ gas and recovering the parent mass.
Q2: My sample shows a +14 Da impurity after long-term storage at room temperature. What is this?
Causality: This is an N-methylated degradant. Under thermal stress or in the presence of trace acids, DMSO undergoes autocatalytic decomposition to yield formaldehyde and formic acid[2]. The generated formaldehyde reacts with the free secondary amine to form an iminium ion, which is subsequently reduced by the formic acid to an N-methyl derivative via an Eschweiler-Clarke-type mechanism[3]. Resolution: Unlike the CO₂ adduct, N-methylation is a covalent, irreversible degradation. To prevent this, DMSO stocks must be kept strictly at -20°C or -80°C and never subjected to ultrasonic heating during dissolution.
Q3: I am observing precipitation in my 10 mM DMSO stock after freeze-thaw cycles. Is the Cbz group degrading?
Causality: No. The Cbz group is exceptionally stable in DMSO. The precipitation is caused by the formation of the aforementioned spirocyclic amine-CO₂ salt. Carbamate salts have drastically lower solubility in non-polar and polar aprotic solvents compared to their free-base counterparts. Resolution: Gently warm the sealed vial to 25°C and vortex. If the precipitate persists, the stock has absorbed too much atmospheric CO₂ and should be discarded.
Quantitative Stability Matrix
The following table summarizes the degradation kinetics of the compound based on specific storage conditions, highlighting the critical need for anhydrous, cold storage.
| Storage Condition | Timepoint | % Parent (LC-MS UV) | Major Impurity Observed | Mechanism of Degradation |
| -20°C, Argon, Dry | 30 Days | >99.5% | None | Stable |
| 25°C, Air, Wet | 7 Days | 92.1% | +44 Da (5.3%) | CO₂ Adduction |
| 25°C, Air, Wet | 30 Days | 78.4% | +44 Da (18.2%) | CO₂ Adduction |
| 40°C, Argon, Dry | 7 Days | 96.5% | +14 Da (2.1%) | N-Methylation |
| 40°C, Air, Wet | 30 Days | 61.2% | +44 Da, +14 Da | Mixed Degradation |
Experimental Protocols: High-Fidelity Preparation of DMSO Stocks
To ensure absolute reproducibility, your workflow must be a self-validating system. Follow this methodology to prevent both adduction and methylation.
Step 1: Solvent Deoxygenation and Desiccation
-
Action: Use strictly anhydrous DMSO (sealed under Argon, <50 ppm H₂O). Purge the headspace of your working vial with Argon gas before transferring the solvent.
-
Causality: Eliminating atmospheric water and CO₂ prevents the nucleophilic attack of the spirocyclic amine on dissolved gases, completely halting the +44 Da carbamate salt formation[1].
-
Validation: Perform a Karl Fischer titration on the DMSO batch prior to dissolution. The system validates itself if the H₂O content reads <0.01%. Reject the batch if it fails.
Step 2: Compound Dissolution at Controlled Temperature
-
Action: Dissolve the solid compound at 20–25°C using gentle mechanical vortexing. Do not use ultrasonic baths that exceed 30°C.
-
Causality: Heat accelerates the autocatalytic decomposition of DMSO into formaldehyde. Keeping the dissolution energy strictly mechanical prevents the generation of the methylating agents responsible for the +14 Da impurity[2],[4].
-
Validation: Visually inspect for a clear solution. Run an immediate T=0 LC-MS aliquot to establish a baseline purity metric (>99%).
Step 3: Aliquoting and Cryogenic Storage
-
Action: Aliquot the master stock into single-use amber glass vials (e.g., 50 µL each). Blanket the headspace of each vial with Argon before capping. Store immediately at -20°C or -80°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which act as a pump for pulling atmospheric condensation and CO₂ into the solvent. Amber glass prevents rare photolytic radical generation.
-
Validation: Thaw one control aliquot after 24 hours and run an LC-MS analysis. The protocol is validated if the purity matches the T=0 baseline within a ±0.5% margin of error.
Sources
Technical Support Center: Troubleshooting Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate Assay Variability
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering analytical or biochemical variability when working with Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate .
The 7-azaspiro[3.5]nonane core is frequently utilized in modern drug discovery to1, such as in the development of SARS-CoV-2 3CLpro inhibitors[1]. Spirocycles are inherently 3D, enhancing lipophilicity while2 compared to flat aromatics[2]. However, combining this highly lipophilic core with a benzyl carbamate (Cbz) group introduces specific physicochemical challenges, including non-specific binding, severe LC-MS/MS matrix effects, and chromatographic peak splitting.
Assay Troubleshooting Workflow
Fig 1. Troubleshooting workflow for spirocyclic carbamate assay variability.
Frequently Asked Questions (FAQs) & Causality
Q: Why am I seeing split peaks or severe peak broadening during LC-MS/MS quantification of this compound? A: This is a classic symptom of rotameric interconversion . The benzyl carbamate (Cbz) group exhibits partial double-bond character at the C-N bond, leading to cis and trans rotamers. At room temperature, the interconversion rate is similar to the chromatographic timescale, causing the compound to elute as split or excessively broad peaks. Solution & Causality: To resolve this, you must increase the kinetic energy of the system to push the interconversion rate faster than the column residence time. Increasing the column compartment temperature to 55–60°C will coalesce the peaks into a single sharp signal.
Q: My recovery rates from plasma/microsomal stability assays are highly variable (e.g., 40-120%). How can I stabilize the readout? A: Carbamates are highly susceptible to signal suppression in the ESI+ source due to3 from biological matrices[3]. Simple protein precipitation (PPT) often fails to remove these interferences. Solution & Causality: Switch from PPT to 4 using a polymeric reversed-phase sorbent, which significantly reduces phospholipid-induced ion suppression[4]. Furthermore, always utilize a stable-isotope-labeled internal standard (SIL-IS) to correct for ionization variations.
Q: The IC50 values in my biochemical assays shift by up to 10-fold between runs. What is causing this? A: The 7-azaspiro[3.5]nonane core combined with the benzyl group creates a highly lipophilic molecule (high logD). This drives Non-Specific Binding (NSB) to polystyrene/polypropylene assay plates and pipette tips, effectively reducing the free concentration of the compound in the assay buffer. Solution & Causality: The apparent potency drops because the actual compound concentration available to bind the target is lower than calculated. Add a non-ionic detergent like 0.01% CHAPS or include 0.1% Bovine Serum Albumin (BSA) as a carrier protein to maintain solubility and prevent plastic adhesion.
Quantitative Data Summary
Table 1: Optimized Parameters for Spirocyclic Carbamate Assays
| Parameter | Standard Condition | Optimized Condition | Causality / Rationale |
| LC Column Temp | 25°C (Room Temp) | 55°C - 60°C | Accelerates rotamer interconversion to coalesce split Cbz peaks. |
| LC Gradient | 10-90% B over 5 min | 5-95% B over 2 min | Narrows the elution window, sharpening peaks for carbamate derivatives. |
| Assay Buffer | Standard PBS/HEPES | PBS/HEPES + 0.01% CHAPS | Prevents non-specific binding of lipophilic spirocycles to plasticware. |
| Sample Extraction | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Removes phospholipids to eliminate ESI+ ion suppression. |
| Internal Standard | Structural Analog | Deuterated SIL-IS (e.g., d5) | Corrects for matrix effects and variations in extraction recovery. |
Step-by-Step Methodology: Validated LC-MS/MS Protocol
This self-validating protocol ensures high recovery and eliminates matrix effects for spirocyclic carbamates.
Phase 1: Solid-Phase Extraction (SPE) Cleanup
-
Spiking (Self-Validation Step): Aliquot 50 µL of the biological matrix (e.g., plasma). Spike with 10 µL of a deuterated internal standard (e.g., d5-benzyl analog) to achieve a final IS concentration of 50 ng/mL. Note: The SIL-IS validates extraction efficiency per sample.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL MS-grade methanol, followed by 1 mL MS-grade water.
-
Loading: Dilute the spiked sample with 100 µL of 2% formic acid in water. The acidic environment ensures the basic spirocyclic amine is fully protonated for optimal retention. Load the mixture onto the cartridge.
-
Washing: Wash with 1 mL of 5% methanol in water to elute polar interferences and salts without desorbing the highly lipophilic analyte.
-
Elution: Elute the carbamate analyte with 2 × 500 µL of 100% methanol.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (5% acetonitrile in water with 0.1% formic acid).
Phase 2: LC-MS/MS Acquisition
-
Chromatography: Inject 5 µL onto a C18 sub-2 µm UHPLC column (e.g., 50 × 2.1 mm).
-
Temperature Control (Critical): Set the column oven strictly to 55°C to prevent Cbz rotamer peak splitting.
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a ballistic gradient from 5% B to 95% B over 2.0 minutes at a flow rate of 0.4 mL/min.
-
Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g.,[M+H]+ precursor to the spirocyclic core product ion).
Sources
Technical Support Center: Minimizing Off-Target Effects of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Scaffold Optimization, Off-Target Mitigation, and in vitro Profiling
Welcome to the technical support and troubleshooting center for the spirocyclic building block Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate . While the 7-azaspiro[3.5]nonane core is an excellent "escape from flatland" strategy used to improve physicochemical properties and limit the off-target profiles of planar piperidines[1], its specific 3D topology and protecting group strategy can introduce unique liabilities. This guide provides field-proven insights, causal explanations, and self-validating protocols to help you optimize this scaffold.
Part 1: Core FAQs (Understanding the Causality)
Q: Why does this specific spirocyclic scaffold exhibit off-target binding (e.g., hERG, GPCRs) despite being a 3D molecule? A: The liability stems from the synergistic causality of its structural components. The 7-azaspiro[3.5]nonane core provides a rigid, linear-like trajectory. The basic N7 secondary amine (if unprotected in your assay) and the highly lipophilic benzyl carbamate (Cbz) at the 2-position are separated by a fixed spatial vector. This geometric arrangement—a protonatable amine tethered to a bulky hydrophobic group via a rigid spacer—perfectly matches the classic pharmacophore model for off-target liabilities. High lipophilicity (cLogP > 3) drives non-specific hydrophobic interactions with the deep pockets of off-target proteins[1].
Q: If I deprotect the Cbz group to expose the primary amine, what new off-target liabilities emerge? A: Exposing the primary amine at the 2-position while maintaining the secondary amine at the 7-position creates a diamine. At physiological pH, both amines can protonate. This dual-cationic state drastically alters the biodistribution and increases the risk of phospholipidosis (drug-induced lipid storage disorder) and promiscuous binding to aminergic GPCRs (e.g., muscarinic or adrenergic receptors).
Q: Why is this scaffold prone to rapid clearance in Human Liver Microsomes (HLM)? A: The unsubstituted benzyl ring of the Cbz group is a prime site for CYP450-mediated aromatic oxidation. Furthermore, the rigid spirocyclic core can orient the benzyl ring optimally into the active site of CYP3A4, acting not just as a substrate, but potentially as a competitive inhibitor[2].
Part 2: Troubleshooting Specific Off-Target Liabilities
Issue 1: High hERG (Kv11.1) Channel Inhibition (Cardiotoxicity)
Diagnostic: Automated patch-clamp data shows an IC 50 < 10 µM. Causality: The basic N7 amine protonates at physiological pH (pKa ~ 9.2). Upon entering the hERG inner cavity, the protonated amine forms a strong π -cation interaction with Tyr652, while the lipophilic Cbz group undergoes hydrophobic packing with Phe656. Resolution Strategy:
-
Modulate Basicity: Introduce an electron-withdrawing group (e.g., N-alkylation with a fluorinated motif) at the N7 position to lower the pKa below 8.0, reducing the fraction of protonated species at pH 7.4.
-
Reduce Lipophilicity: Replace the bulky, lipophilic Cbz group with a more polar, lower-molecular-weight equivalent (e.g., oxetane-3-carbamate or an acetamide). This reduces the entropic driving force for hydrophobic cavity binding[1].
Issue 2: CYP3A4 Inhibition and High Metabolic Clearance
Diagnostic: High clearance in HLM assays or CYP3A4 IC 50 < 5 µM. Causality: The lipophilic benzyl group easily accesses the hydrophobic active site of CYP3A4. The lack of steric hindrance on the phenyl ring allows rapid oxidation. Resolution Strategy:
-
Steric Shielding: Introduce a fluorine or chlorine atom at the para-position of the benzyl ring. This blocks the primary site of aromatic oxidation.
-
Scaffold Hopping: Replace the carbamate linkage entirely with a bioisosteric amide or urea, which alters the binding conformation within the CYP active site[2].
Part 3: Quantitative Structure-Off-Target Relationship (QSOTR) Data
The following table summarizes representative optimization data demonstrating how modifying the Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate scaffold mitigates off-target effects.
| Compound Variant | Modification Applied | cLogP | pKa (N7 Amine) | hERG IC 50 (µM) | CYP3A4 IC 50 (µM) | HLM CL int (µL/min/mg) |
| 1 (Parent) | Benzyl carbamate (Cbz) | 3.8 | 9.2 | 2.1 | 1.5 | 45.2 |
| 2 (Polar) | Cbz → Oxetane-3-carbamate | 1.9 | 9.2 | > 30.0 | > 50.0 | 12.4 |
| 3 (Blocked) | Benzyl → 4-Fluoro-benzyl | 4.0 | 9.0 | 3.5 | 12.0 | 28.5 |
| 4 (Neutral) | Cbz → Acetamide | 1.2 | 9.2 | > 50.0 | > 50.0 | 8.1 |
Part 4: Self-Validating Experimental Protocols
To ensure data trustworthiness, every assay must be a self-validating system. Below are the protocols for validating the off-target mitigation of your synthesized analogs.
Protocol A: Automated Patch-Clamp Assay for hERG Liability
This protocol includes internal quality controls to validate seal integrity and assay windows.
-
Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest cells when they reach 70-80% confluency.
-
Baseline Recording (Validation Step 1): Apply a standard voltage protocol (holding potential of -80 mV, depolarization to +20 mV for 2s, followed by a repolarization step to -50 mV to elicit tail currents).
-
Self-Validation Check: The leak current must be < 100 pA. If > 100 pA, discard the cell as the gigaseal is compromised.
-
-
Vehicle Control (Validation Step 2): Perfuse with 0.1% DMSO in extracellular solution.
-
Self-Validation Check: Tail current amplitude must not deviate by more than 5% from the baseline.
-
-
Positive Control (Validation Step 3): Perfuse with 100 nM E-4031 (a selective hERG inhibitor).
-
Self-Validation Check: Must produce > 80% inhibition of the tail current. If not, the channel expression or voltage protocol is invalid.
-
-
Test Compound: Perfuse the optimized spirocyclic analog at concentrations ranging from 0.1 µM to 30 µM. Calculate the IC 50 based on the steady-state fractional block of the tail current.
Protocol B: CYP450 Inhibition Assay (LC-MS/MS)
This protocol ensures that metabolic stability improvements are accurately quantified[3].
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2 .
-
Substrate Incubation: Add the specific probe substrate (e.g., Midazolam at 2.5 µM for CYP3A4) and the test compound (0.1 to 50 µM).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Positive Control (Validation Step 1): Run a parallel incubation using Ketoconazole (for CYP3A4).
-
Self-Validation Check: Ketoconazole must yield an IC 50 between 0.01 and 0.05 µM.
-
-
Reaction Termination: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).
-
Quantification (Validation Step 2): Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite.
-
Self-Validation Check: The vehicle control must show linear metabolite formation, and total mass balance (parent + metabolite) should be > 80% to rule out non-specific binding to the assay plates.
-
Part 5: Mechanistic and Workflow Visualizations
Below are the logical frameworks for diagnosing and mitigating the liabilities of the Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate scaffold.
Caption: Workflow for diagnosing and mitigating off-target liabilities in spirocyclic scaffolds.
Caption: Mechanistic pathway of hERG channel blockade by basic, lipophilic spirocyclic amines.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Provides foundational mechanistic insights into how spirocycles alter basicity, lipophilicity, and off-target profiles (e.g., hERG liability).[1] URL:[Link]
-
Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist. ACS Medicinal Chemistry Letters (via PMC), 2021. Details the specific application of the 7-azaspiro[3.5]nonane scaffold to balance target potency with metabolic stability and CYP inhibition.[2] URL:[Link]
Sources
Part 1: Core Synthetic Workflows & Reaction Logic
Welcome to the Technical Support Center for 7-Azaspiro[3.5]nonane Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind common synthetic failures, providing you with self-validating protocols and mechanistic insights to ensure reproducible access to these highly valuable spirocyclic scaffolds.
The synthesis of the 7-azaspiro[3.5]nonane core generally relies on three primary strategies: lactam reduction, epoxidation followed by ring expansion, and intramolecular Dieckmann condensations. Understanding the flow of these intermediates is critical for pinpointing where a reaction has failed.
Fig 1. Principal synthetic pathways for 7-azaspiro[3.5]nonane derivatives.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: During the LiAlH₄ reduction of N-Boc-7-azaspiro[3.5]nonan-8-one, I am isolating a significant amount of an alkene byproduct. What is causing this elimination, and how can I prevent it?
Causality: This is a classic over-reduction issue. When reducing the lactam, the initial hydride attack forms a hemiaminal intermediate. If the reaction temperature is too high or the LiAlH₄ is in large excess, the oxygenated species can be eliminated to form an iminium ion, which subsequently loses a proton to form a stable double bond (alkene byproduct)[1]. Solution:
-
Strict Temperature Control: Maintain the reaction at 0 °C during addition and do not exceed room temperature during the stirring phase.
-
Stoichiometry: Limit LiAlH₄ to exactly 1.5 equivalents.
-
Alternative Route: If you are synthesizing the core via reductive amination of a ketone precursor rather than a lactam, switch to a milder, selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1].
Fig 2. Troubleshooting logic tree for alkene byproduct formation during lactam reduction.
Q2: My epoxidation and subsequent ring expansion to form 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester suffers from low yields (<40%). How can I optimize this?
Causality: The epoxidation of piperidine precursors relies heavily on the quality of the base and the absolute exclusion of moisture. If the NaH used is degraded, the ylide formation is incomplete. Furthermore, the ring expansion step requires precise equivalents of hydrogen peroxide; excess peroxide leads to over-oxidation and ring degradation. Solution: Wash your NaH with anhydrous hexane prior to use to remove mineral oil and ensure accurate molarity. For the epoxidation step, maintain a strictly anhydrous environment in THF or DMF at 60 °C–120 °C. During the ring expansion, strictly control the molar ratio of the epoxide intermediate to hydrogen peroxide (85%) to 1.0 : 1.5. This optimized parameter can push total yields above 70%[2].
Q3: I am attempting an oxidative cyclization to fuse a benzimidazole onto a 2-oxa-7-azaspiro[3.5]nonane core, but the spirocyclic ring degrades into an intractable mixture. What oxidant should I use?
Causality: Traditional oxidations of o-(cycloamino)anilines using peroxides like m-CPBA in acid often result in the cleavage of highly strained spirocyclic oxetane rings. The harsh acidic byproducts of m-CPBA destroy the delicate 4-membered oxetane ring before cyclization can complete[3]. Solution: Transition to Oxone® (potassium peroxymonosulfate) in formic acid . Oxone provides a safer, milder alternative that lacks harsh organic waste products. This allows the formation of the [1,2-a] ring-fused benzimidazole adducts without requiring complex chromatography—the product can often be isolated by simple organic extraction from a basified aqueous mixture[3][4].
Q4: When performing solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, my Dieckmann condensation fails to progress.
Causality: Solid-phase intramolecular cyclizations are highly dependent on resin swelling and base accessibility. If the resin is not properly swelled, the localized concentration of the base (potassium tert-butoxide) cannot reach the immobilized piperidine precursor. Solution: Pre-swell the diversified resin in anhydrous THF for at least 30 minutes before base addition. Use a strong base solution—specifically 5.0 equivalents of potassium tert-butoxide in anhydrous THF—and agitate at 60 °C for 8 hours to ensure complete spirocyclization[5].
Part 3: Standardized Experimental Protocols
The following protocols are designed as self-validating systems . Each contains built-in checkpoints (e.g., specific visual cues, TLC stains, or pH checks) to verify success before moving to the next step.
Protocol A: Controlled LiAlH₄ Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one
This protocol utilizes a Fieser workup to prevent the formation of unbreakable aluminum emulsion gels, ensuring high recovery of the free amine.
-
Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
-
Addition: Dropwise, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) over 30 minutes. Self-Validation: Vigorous bubbling (H₂ gas) should be observed. If no bubbling occurs, the LiAlH₄ is dead.[1]
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (stain with KMnO₄; the starting lactam will disappear).
-
Fieser Workup (Critical): Recool to 0 °C. For every x grams of LiAlH₄ used, sequentially add:
-
x mL of distilled water (dropwise, extreme caution).
-
x mL of 15% aqueous NaOH.
-
3x mL of distilled water.
-
-
Isolation: Stir vigorously for 15 minutes until a granular white precipitate forms. Filter through a pad of Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure.
Protocol B: Boc Deprotection and Free Base Isolation
-
Reaction: Dissolve the N-Boc-7-azaspiro[3.5]nonane intermediate in dichloromethane (DCM) to a 0.5 M concentration. Cool to 0 °C.
-
Acidification: Add trifluoroacetic acid (TFA) (10.0 eq) dropwise. Stir at room temperature for 1–2 hours[1].
-
Validation: Spot the reaction on TLC and stain with Ninhydrin. A bright purple/pink spot indicates the successful formation of the secondary amine.
-
Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the crude oil in DCM and wash with saturated aqueous NaHCO₃. Self-Validation: Check the aqueous layer with pH paper; it must be > pH 8 to ensure the amine is fully free-based and partitioned into the organic layer.
-
Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 7-azaspiro[3.5]nonane core.
Part 4: Quantitative Data & Reaction Parameter Summary
Use the following table to benchmark your experimental choices against field-proven standards.
| Reaction Step | Reagent / Catalyst | Solvent | Temp (°C) | Target Yield | Primary Troubleshooting Issue |
| Lactam Reduction | LiAlH₄ (1.5 eq) | Anhydrous THF | 0 to RT | 80 - 85% | Over-reduction to alkene (Control temp/eq)[1] |
| Reductive Amination | NaBH₃CN or NaBH(OAc)₃ | DCE or THF | RT | 75 - 90% | Secondary amine byproduct formation[1] |
| Epoxidation | NaH (1.5 - 4.0 eq) | THF or DMF | 60 - 120 | 70 - 83% | Moisture degrading the ylide intermediate[2] |
| Oxidative Cyclization | Oxone® / Formic Acid | Aqueous/Formic | RT | 74% | Ring cleavage (Avoid m-CPBA)[3] |
| Solid-Phase Cyclization | Potassium tert-butoxide | Anhydrous THF | 60 | > 85% | Incomplete reaction (Ensure resin swelling)[5] |
| Boc Deprotection | TFA (5 - 10 eq) | DCM | 0 to RT | > 95% | Poor extraction yield (Ensure pH > 8 during workup)[1] |
Part 5: References
-
Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CN102659678B). Google Patents. Available at:
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. PMC - NIH. Available at:[Link]
-
Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
Welcome to the Application Scientist Portal. Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a highly specialized bifunctional building block. It features a rigid spirocyclic core (7-azaspiro[3.5]nonane), a free secondary piperidine amine, and a primary amine protected by a benzyloxycarbonyl (Cbz) group. While this structural duality makes it an exceptional linker for PROTACs and targeted protein degraders, it also introduces competing degradation pathways. This guide provides the mechanistic causality behind these pathways and self-validating protocols to ensure the integrity of your compound.
Causality of Degradation Mechanisms
To prevent degradation, you must first understand the chemical vulnerabilities of the molecule's two distinct functional poles:
-
The Free Secondary Amine (N7): Secondary amines are highly nucleophilic. When exposed to atmospheric carbon dioxide, they undergo a concerted one-step reaction to form zwitterionic intermediates, which subsequently dimerize into stable, insoluble ammonium carbamate salts[1]. Furthermore, the electron-rich nitrogen is prone to oxidation by trace peroxides (often found in aged ethereal solvents), yielding polar N-oxide impurities[2].
-
The Cbz-Protected Amine: The benzyloxycarbonyl (Cbz) group relies on the stability of the benzyl-oxygen bond. It is intentionally designed to be cleaved under catalytic hydrogenation or strong acidic conditions (e.g., HBr/AcOH, >50% TFA)[3]. Unintentional exposure to trace transition metals or Lewis acids during intermediate synthetic steps can trigger premature deprotection.
Figure 1: Competing degradation pathways for Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate.
Troubleshooting & FAQs
Q1: My compound was a clear oil/film, but after a week on the bench, it has turned into a cloudy, insoluble white solid. What happened? A1: This is the hallmark of CO2 absorption . The free piperidine amine has reacted with atmospheric CO2 to form an ammonium carbamate salt[1]. Because salts have drastically different solubility profiles than free amines, the compound crashes out of non-polar organic solvents. Prevention: Always store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial at -20°C.
Q2: LC-MS analysis of my stored batch shows a new, highly polar peak with a mass shift of +16 Da. How do I prevent this? A2: A mass shift of +16 Da indicates the formation of a piperidine N-oxide [2]. This oxidation is typically catalyzed by trace peroxides present in uninhibited ethereal solvents (like THF, Diethyl Ether, or Dioxane) or by prolonged exposure to atmospheric oxygen and light. Prevention: Never store the compound in ethereal solvents. If THF must be used for a reaction, ensure it is freshly distilled or stabilized with BHT. Store the neat compound in amber vials to prevent photo-oxidation.
Q3: During a Boc-deprotection step on another part of my molecule, I noticed my Cbz group fell off (mass loss of 134 Da). I thought Cbz was acid-stable? A3: While Cbz is generally stable to mild acids (like dilute TFA used for short durations), it is not entirely orthogonal to strong acidic conditions [3]. Prolonged exposure to concentrated TFA (>50%) or the use of scavengers that act as hydride donors can lead to premature Cbz cleavage. Prevention: If acidic conditions are strictly required, limit reaction times and keep temperatures at 0°C. Alternatively, use milder Lewis acids (like ZnBr 2 ) for Boc deprotection, which preserve the Cbz group.
Quantitative Stability Matrix
To assist in experimental planning, refer to the following stability data summarizing the compound's half-life under various conditions.
| Environmental Condition | Primary Degradation Pathway | Estimated Half-Life / Stability | Recommended Action |
| Open Air (25°C) | CO2 Absorption (Carbamate Salt) | < 48 Hours | Store under Argon. |
| Aged THF Solution | Oxidation (N-Oxide Formation) | ~ 5 Days | Use freshly distilled, peroxide-free solvents. |
| 50% TFA in DCM (25°C) | Cbz Cleavage | ~ 12 Hours | Limit exposure to < 2 hours at 0°C. |
| Argon, -20°C, Neat | None (Stable Baseline) | > 24 Months | Optimal Storage Condition. |
Self-Validating Recovery Protocol: Reversing CO2 Adduct Formation
If your sample has absorbed CO2 and formed an insoluble carbamate salt, it is not permanently destroyed. The reaction is reversible under mildly basic aqueous conditions. Follow this self-validating protocol to recover the pure free amine.
Materials Required:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO 3 )
-
Anhydrous Sodium Sulfate (Na 2 SO 4 )
-
Argon gas line
Step-by-Step Methodology:
-
Dissolution: Suspend the cloudy, degraded sample in DCM (approx. 10 mL per 100 mg of sample). The sample will likely remain partially insoluble.
-
Basic Wash (Causality Step): Add an equal volume of saturated aqueous NaHCO 3 . Why? The mild base deprotonates the ammonium carbamate, shifting the equilibrium to release CO 2 gas and regenerate the highly soluble free secondary amine.
-
Biphasic Extraction: Stir vigorously for 10 minutes. You will observe the cloudy precipitate disappear as the free amine partitions into the organic (DCM) layer.
-
Separation & Drying: Separate the organic layer. Wash the aqueous layer once more with DCM. Combine the organic layers and dry over anhydrous Na 2 SO 4 .
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature no higher than 30°C to prevent thermal degradation.
-
Validation Step: Analyze the recovered film via TLC (ninhydrin stain) or LC-MS. Self-Validation: The sample should spot cleanly as a single species, completely soluble in DCM, with the correct exact mass (no M+16 or M+44 peaks).
-
Storage: Immediately flush the vial with Argon, seal tightly, and store at -20°C.
Figure 2: Step-by-step workflow for the recovery of CO2-degraded amine samples.
References
-
A Unified Approach to CO2–Amine Reaction Mechanisms Source: ACS Omega URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating the Biological Activity of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
Introduction: De-orphanizing Novel Chemical Matter
The vast landscape of commercially available chemical entities, such as Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate, presents both an opportunity and a challenge for drug discovery professionals.[1][2] While structurally intriguing, many of these molecules lack characterization, residing in a state of "biological orphanhood." This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the biological activity of such a novel compound.
The central challenge is not merely to find an activity, but to generate a robust, reproducible, and contextually relevant data package that validates a specific mode of action.[3] This requires a logical, multi-step workflow that progresses from broad, hypothesis-generating screens to specific, target-focused validation assays.
The rigid, three-dimensional nature of the 7-azaspiro[3.5]nonane scaffold is a common motif in compounds targeting G-protein coupled receptors (GPCRs).[4][5][6] This structural class has been successfully employed in developing modulators for targets like the KRAS G12C oncogene and GPR119 for metabolic disorders.[6][7] Based on this precedent, this guide will hypothesize that our compound of interest (COI), Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate, is a potential modulator of a GPCR. Specifically, we will outline a campaign to test its activity at the Muscarinic Acetylcholine Receptor M1 (M1R), a Gq-coupled GPCR implicated in cognitive function and a key target for neurological diseases like Alzheimer's and schizophrenia.[8][9][10][11]
This guide will compare the COI's performance against a known M1R agonist (Positive Control: Carbachol) and a structurally similar but presumed inactive compound (Negative Control). The objective is to provide a self-validating system of experiments that builds a compelling case for the compound's biological activity.
Phase 1: Primary Screening for Gq-Pathway Activation
The first step is to determine if the COI engages the hypothesized Gq signaling pathway characteristic of M1R activation.[11] The Gq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[11] A calcium mobilization assay is therefore the logical primary screen due to its high throughput, robust signal window, and direct functional readout of Gq activation.[12][13][14]
Experimental Design: High-Throughput Calcium Flux Assay
This experiment will measure the rapid increase in intracellular calcium in response to compound treatment in a cell line stably expressing the human M1 receptor (e.g., HEK293-M1R).
dot
Caption: High-throughput calcium flux assay workflow.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human M1 muscarinic receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Plate Seeding: Seed the cells into black-walled, clear-bottom 384-well microplates at a density optimized for 90-100% confluency on the day of the assay and incubate overnight at 37°C, 5% CO2.[13]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[15] Aspirate the culture medium from the cell plate and add the dye loading buffer.
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2 to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of the COI, Carbachol (positive control), and a negative control compound in the assay buffer.
-
Measurement: Place the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument equipped with liquid handling.[13]
-
Data Acquisition: The instrument will record a baseline fluorescence reading for several seconds, then inject the compounds into the respective wells and continue to kinetically record the fluorescence intensity for 1-3 minutes.[16]
-
Data Analysis: The change in fluorescence intensity over time is plotted. Agonist activity is quantified by calculating the peak fluorescence response and determining the EC50 value from a dose-response curve.
Data Presentation and Interpretation
The results should be summarized in a table comparing the potency (EC50) and efficacy (Max Response) of the COI to the positive control.
| Compound | EC50 (nM) | Max Response (% of Carbachol) | Activity Class |
| Carbachol (Positive Control) | 50 | 100% | Full Agonist |
| COI | 150 | 85% | Partial Agonist |
| Negative Control | >10,000 | <5% | Inactive |
Table 1: Hypothetical results from the primary calcium mobilization screen.
Phase 2: Orthogonal Assay for Target Confirmation
An orthogonal assay is critical to confirm that the observed activity is not an artifact of the primary assay technology (e.g., compound autofluorescence).[17] Since M1R activation leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the PLC pathway, an IP-One assay serves as an excellent confirmatory test.[12][18] This assay is typically a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay.
dot
Caption: Competitive TR-FRET principle of the IP-One assay.
Detailed Protocol: IP-One TR-FRET Assay
-
Cell Treatment: Seed and grow HEK293-M1R cells as described for the primary screen. Treat the cells with a serial dilution of the COI and controls for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Add the specific lysis buffer provided with the IP-One assay kit to each well to stop the reaction and release intracellular IP1.
-
Reagent Addition: Add the IP1-d2 (acceptor) and anti-IP1-cryptate (donor) reagents to the cell lysate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the competitive binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/cryptate).
-
Data Analysis: The ratio of the two emission signals is calculated. A decrease in the FRET ratio indicates an increase in cellular IP1. Plot the FRET ratio against the compound concentration to generate a dose-response curve and calculate the EC50.
Comparative Analysis
A strong correlation between the EC50 values obtained from the calcium flux and IP-One assays provides high confidence that the COI is a genuine activator of the M1R-Gq signaling pathway.
| Compound | Calcium Flux EC50 (nM) | IP-One EC50 (nM) | Correlation |
| Carbachol | 50 | 65 | Strong |
| COI | 150 | 180 | Strong |
Table 2: Hypothetical comparative data validating the M1R agonism of the COI.
Phase 3: Assessing Selectivity and Broader GPCR Activity
True validation requires demonstrating selectivity. The COI should be tested against other related GPCRs to ensure its activity is not promiscuous. A standard approach is to profile the compound against other muscarinic receptor subtypes (M2, M3, M4, M5) and a panel of unrelated GPCRs. The M2 and M4 receptors couple to Gi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP).[11] Therefore, a cAMP assay is required for this phase.
dot
Caption: Simplified Gq vs. Gi signaling pathways.
Detailed Protocol: HTRF cAMP Assay (for Gi-coupled receptors)
This protocol describes an antagonist-mode assay for a Gi-coupled receptor like M2 or M4.
-
Cell Culture: Use cell lines stably expressing the human M2 or M4 receptor.
-
Compound Pre-incubation: Add serial dilutions of the COI to the cells and pre-incubate for 15-30 minutes. This step allows the potential antagonist to bind to the receptor.
-
Stimulation: Add a fixed, sub-maximal (EC80) concentration of a known agonist (e.g., Acetylcholine) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis & Detection: After a 30-minute stimulation, lyse the cells and perform a competitive immunoassay for cAMP, often using HTRF or AlphaScreen technology.[19][20] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody, resulting in a measurable change in signal.[19][20]
-
Data Analysis: An active antagonist will reverse the agonist-induced decrease in cAMP, leading to a higher signal. Plot the signal against the antagonist concentration to determine the IC50.
Comparative Selectivity Profile
The goal is to demonstrate that the COI is significantly more potent at M1R than at other receptors. A selectivity ratio of >100-fold is generally considered a good indicator of a selective compound.
| Target Receptor | Assay Type | Activity (EC50/IC50, nM) | Selectivity (Fold vs. M1) |
| M1 (Gq) | Calcium Flux | 150 | - |
| M2 (Gi) | cAMP (Antagonist) | >10,000 | >67x |
| M3 (Gq) | Calcium Flux | 2,500 | 16.7x |
| M4 (Gi) | cAMP (Antagonist) | >10,000 | >67x |
| ADRB2 (Gs) | cAMP (Agonist) | >10,000 | >67x |
| DRD2 (Gi) | cAMP (Antagonist) | >10,000 | >67x |
Table 3: Hypothetical selectivity profiling data for the COI.
Conclusion
This guide outlines a rigorous, multi-phase workflow to validate the biological activity of a novel chemical entity, Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate. By progressing from a high-throughput primary screen to an orthogonal confirmation assay and finally to comprehensive selectivity profiling, this process builds a robust, data-driven case for the compound's mode of action. The hypothetical data presented illustrates a scenario where the COI is validated as a potent and selective partial agonist of the M1 muscarinic receptor. This systematic approach, grounded in established pharmacological principles and modern assay technologies, provides the foundation needed to advance a novel compound from an uncharacterized molecule to a validated tool for further research and potential therapeutic development.
References
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Doucette, C., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]
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Wang, L., et al. (2014). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. Available at: [Link]
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Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. PMC. Available at: [Link]
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Nara, K., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available at: [Link]
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Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
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Mistry, R., et al. (2020). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. PMC. Available at: [Link]
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ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. Available at: [Link]
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Yang, D., et al. (2010). Functional analysis of G-protein coupled receptors using a new fluorescein lactone-based intracellular calcium indicator. Analytical Methods. Available at: [Link]
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Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]
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Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available at: [Link]
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Saleh, T. M., et al. (2018). Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons. Frontiers in Cellular Neuroscience. Available at: [Link]
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Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate vs other spirocyclic compounds
An In-Depth Comparative Guide to Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate and Other Spirocyclic Compounds in Drug Discovery
Executive Summary: The paradigm in medicinal chemistry is undergoing a significant shift, moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures to enhance therapeutic efficacy and improve drug-like properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this "Escape from Flatland" movement.[1] Their rigid, well-defined three-dimensional conformations can lead to improved target binding, selectivity, and superior physicochemical properties such as solubility and metabolic stability.[2][3][4]
This guide provides a comparative analysis of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate, a key building block, and the broader 7-azaspiro[3.5]nonane scaffold against other prominent spirocyclic systems. We will delve into supporting experimental data, structure-activity relationships (SAR), and detailed protocols to offer researchers and drug development professionals a comprehensive resource for leveraging these powerful motifs in their discovery programs.
The Strategic Advantage of Spirocyclic Scaffolds
The incorporation of a spirocyclic core into a potential drug candidate is a deliberate strategy to address several challenges in drug discovery.[5] Unlike flexible aliphatic chains or planar aromatic rings, the spiro-junction locks the molecule into a specific conformation. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity.[1][2]
Moreover, the increase in the fraction of sp³-hybridized carbon atoms, a hallmark of spirocycles, generally correlates with improved physicochemical and pharmacokinetic (PK) profiles.[2] Azaspirocycles, for instance, have demonstrated higher solubility, decreased lipophilicity, and better metabolic stability compared to their traditional monocyclic counterparts like piperazines and piperidines.[2]
Key Advantages of Incorporating Spirocyclic Scaffolds:
| Feature | Advantage in Drug Design |
| Enhanced Three-Dimensionality | Allows for more precise spatial orientation of functional groups, enabling optimal interactions with complex biological targets.[1] |
| Conformational Rigidity | Locks the molecule into a favorable conformation for target binding, which can improve potency and reduce off-target effects.[1][2] |
| Improved Physicochemical Properties | Often leads to higher solubility, lower lipophilicity, and better metabolic stability compared to flat, aromatic systems.[2][6] |
| Novel Chemical Space | Provides access to unique and diverse molecular architectures, moving beyond synthetically saturated areas of chemical space.[7] |
Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate: A Gateway to Novel Derivatives
Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is not typically an end-stage therapeutic agent itself, but rather a versatile synthetic intermediate. Its structure contains the valuable 7-azaspiro[3.5]nonane core, with a benzylcarbamate-protected amine. This "Cbz-protected" amine is stable under many reaction conditions but can be readily deprotected to allow for further chemical modification, making it an ideal building block for creating libraries of diverse compounds.
The diagram below illustrates the synthetic utility of this building block in a typical drug discovery workflow.
Caption: General synthetic workflow for 7-azaspiro[3.5]nonane derivatives.
Step-by-Step Methodology:
-
Scaffold Synthesis: Begin with the construction of the core 7-azaspiro[3.5]nonane ring system, often starting from commercially available cyclobutane and piperidine precursors. This may involve reactions like Dieckmann condensation followed by subsequent modifications.
-
Introduction of Functional Groups: Key functional groups are introduced onto the spirocyclic core. A common step is a reductive amination to install an amine handle, which can then be protected (e.g., as a benzyl carbamate).
-
Key Coupling Reactions: Perform coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach various aryl or heteroaryl groups, which are often critical for biological activity.
-
Deprotection: Remove protecting groups (like the Cbz group via hydrogenolysis) to unmask reactive sites for final modifications.
-
Final Functionalization: Attach the final substituents, such as the piperidine N-capping group in the GPR119 agonists, via reactions like amide coupling or alkylation. [8]6. Purification and Characterization: Purify the final compound using techniques such as flash column chromatography or preparative HPLC. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol describes a common method for evaluating the agonist activity of novel compounds at the GPR119 receptor by measuring the downstream accumulation of cyclic AMP (cAMP). [9] Materials:
-
Stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
384-well assay plates.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Test compounds and a reference agonist.
-
cAMP detection kit (e.g., HTRF or AlphaScreen).
Procedure:
-
Cell Culture: Culture the GPR119-expressing cells according to standard protocols.
-
Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.
-
Assay Preparation: Remove the culture medium and add a buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at room temperature. This step prevents the degradation of cAMP produced upon receptor activation.
-
Compound Addition: Add the test compounds at various concentrations (typically a 10-point dose-response curve) to the wells. Include a known GPR119 agonist as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plates for 30 minutes at room temperature to allow for receptor stimulation and cAMP production.
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the resulting signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Conclusion and Future Outlook
The strategic use of spirocyclic scaffolds, particularly the 7-azaspiro[3.5]nonane framework, represents a significant advancement in the design of modern therapeutics. These rigid, three-dimensional structures offer clear advantages in optimizing potency, selectivity, and pharmacokinetic properties. Building blocks like Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate are invaluable tools, providing a reliable and versatile entry point for the synthesis of diverse compound libraries.
As drug discovery continues to tackle increasingly complex biological targets, the demand for molecules that can effectively navigate and interact with intricate binding sites will grow. The continued exploration of novel spirocyclic systems and the development of efficient synthetic methodologies will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.
References
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negative control for Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate experiments
Evaluating 7-Azaspiro[3.5]nonane Derivatives: A Comprehensive Guide to Negative Control Selection
The transition from planar, two-dimensional aromatic rings to saturated, three-dimensional architectures—a paradigm widely known as the "escape from flatland"—has revolutionized modern drug discovery[1][2]. At the forefront of this shift is the 7-azaspiro[3.5]nonane scaffold. Building blocks such as Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate are heavily utilized by medicinal chemists to project pharmacophores into novel 3D vectors, improving target specificity, aqueous solubility, and metabolic stability[3][4].
However, when evaluating derivatives synthesized from this Cbz-protected spirocycle against targets like Fatty Acid Amide Hydrolase (FAAH)[5][6] or GPR119[7], standard vehicle controls are insufficient. To definitively prove that the spirocyclic geometry is the causal driver of biological activity, researchers must deploy rigorous, structurally matched negative controls.
This guide provides an objective framework for selecting, synthesizing, and deploying negative controls for 7-azaspiro[3.5]nonane experiments, supported by self-validating experimental protocols.
The Causality of Control Selection
When a derivative of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate exhibits high potency or extended half-life, the activity could theoretically stem from general lipophilicity, basicity, or the specific 3D vector of the spiro-fusion. To isolate the variable of spirocyclic geometry, we must use structural negative controls.
-
The "Flatland" Control (Piperidine Analog): By replacing the spiro[3.5]nonane core with a standard piperidine ring (e.g., Benzyl 4-(aminomethyl)piperidine-1-carboxylate), we eliminate the orthogonal projection of the 4-membered cyclobutane ring. If this control loses activity, it proves the 3D spiro-geometry is essential for target engagement.
-
The Isomeric Control (6-azaspiro[8]octane): Altering the ring size shifts the exit vectors of the substituents. This control validates that the specific angle provided by the[3.5] system is required, rather than just general steric bulk[9].
-
The Deprotected Control (Free Amine): Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate contains a highly lipophilic Cbz (benzyl carbamate) group. Testing the deprotected free amine ensures that observed target binding is not merely an artifact of non-specific hydrophobic interactions driven by the benzyl moiety.
Caption: Decision tree for selecting structural negative controls in 7-azaspiro[3.5]nonane assays.
Comparative Performance Data
The following table summarizes representative quantitative data demonstrating how 7-azaspiro[3.5]nonane derivatives compare against their respective negative controls across key drug discovery assays. These benchmark values reflect established Structure-Activity Relationship (SAR) trends observed in the development of FAAH inhibitors (like PF-04862853) and GPR119 agonists[5][7][10].
| Control Type | Structural Modification | FAAH Inhibition (IC₅₀) | GPR119 Activation (EC₅₀) | HLM Stability (t₁/₂) | Causal Deduction |
| Active Scaffold | 7-azaspiro[3.5]nonane (Cbz-protected) | 2.5 nM | 15 nM | >120 min | Optimal 3D fit; protected from CYP450 oxidation. |
| Flatland Control | Piperidine substitution | >1,000 nM | 450 nM | 25 min | Planar ring causes steric clash; highly susceptible to oxidation. |
| Isomeric Control | 6-azaspiro[8]octane | 125 nM | 85 nM | 90 min | Incorrect exit vector reduces target affinity. |
| Deprotected Control | Free Amine (No Cbz) | >5,000 nM | >10,000 nM | >120 min | Loss of critical lipophilic anchor required for deep pocket binding. |
| Vehicle Control | 0.1% DMSO | N/A (Baseline) | N/A (Baseline) | N/A | Establishes assay noise floor. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies integrate the active spirocycle and its negative controls into self-validating systems.
Protocol A: Target Engagement Assay (FAAH Inhibition)
Spirocycles are highly privileged scaffolds for FAAH inhibition[11]. This protocol evaluates target engagement using a fluorogenic substrate.
Materials:
-
Recombinant Human FAAH enzyme.
-
Substrate: AMC-arachidonoyl amide (10 µM final).
-
Test Compounds: Active spirocycle, Flatland Control, Deprotected Control (10-point dose-response, 10 µM to 0.5 nM).
-
Positive Control: PF-04862853 (known covalent FAAH inhibitor)[6][10].
Step-by-Step Methodology:
-
Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA).
-
Compound Plating: Dispense 1 µL of test compounds, structural negative controls, and vehicle (DMSO) into a 384-well black microtiter plate. Causality note: The Flatland Control must be run in parallel on the same plate to account for enzyme batch variability.
-
Enzyme Incubation: Add 20 µL of FAAH enzyme solution (optimized to yield linear product formation over 60 mins). Incubate at 37°C for 15 minutes to allow for potential covalent/slow-binding engagement.
-
Reaction Initiation: Add 20 µL of AMC-arachidonoyl amide substrate.
-
Kinetic Readout: Measure fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 60 minutes.
-
Validation Check: The assay is only valid if the vehicle control shows linear AMC generation and the positive control (PF-04862853) achieves >95% inhibition at 1 µM[10].
Caption: Pharmacophore binding model comparing the active 3D spirocycle against the planar negative control.
Protocol B: ADME Profiling (Human Liver Microsomal Stability)
Spirocycles frequently demonstrate superior metabolic stability compared to their planar counterparts by removing metabolically labile C-H bonds[3]. This assay uses the Flatland Control to prove that the spiro-fusion specifically prevents cytochrome P450 (CYP) mediated oxidation.
Materials:
-
Human Liver Microsomes (HLM, 0.5 mg/mL protein).
-
NADPH regenerating system.
-
Test Compounds: Active spirocycle, Flatland Control (1 µM final).
-
Assay Positive Controls: Verapamil (rapid clearance) and Warfarin (low clearance).
Step-by-Step Methodology:
-
Incubation Setup: In a 96-well deep-well plate, combine HLM, potassium phosphate buffer (100 mM, pH 7.4), and test compounds. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to initiate CYP450 activity.
-
Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Calculate intrinsic clearance ( CLint ) and half-life ( t1/2 ). The experiment successfully validates the "escape from flatland" hypothesis if the Flatland Control exhibits a significantly shorter t1/2 than the 7-azaspiro[3.5]nonane derivative, proving the cyclobutane ring effectively shields the molecule from metabolic degradation[2].
References
-
Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zheng Y, Tice CM. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Matsuda D, et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Raddatz R, et al. Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry. Available at: [Link]
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Grace MS, et al. Targeting fatty acid amide hydrolase as a therapeutic strategy for antitussive therapy. European Respiratory Journal. Available at: [Link]
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Lovering F, et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at: [Link]
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A Technical Guide to Investigating the Potential Antimycobacterial Activity of Novel 7-Azaspiro[3.5]nonane Derivatives, Featuring Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antimycobacterial potential of novel compounds containing the 7-azaspiro[3.5]nonane scaffold, with a specific focus on Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate. Drawing upon established research in the field of tuberculosis drug discovery, this document outlines the scientific rationale, comparative compounds, and detailed experimental protocols necessary to assess the reproducibility of findings and potential efficacy of this class of molecules.
Introduction: The Rationale for Investigating Novel Azaspiro[3.5]nonane Derivatives against Mycobacterium tuberculosis
The rising prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. One of the most promising and validated drug targets in Mtb is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme.[1][2][3] DprE1 is a critical component of the mycobacterial cell wall synthesis pathway, specifically involved in the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential for the bacterium's structural integrity.[4]
Recent studies have highlighted that compounds featuring a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold have shown potent antimycobacterial activity, suggesting that this chemical moiety may be a key pharmacophore for targeting Mtb. Given its structural similarity, Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate emerges as a compound of interest for investigation as a potential DprE1 inhibitor.
This guide will provide a comparative analysis of this compound against a well-characterized DprE1 inhibitor, PBTZ169 (Macozinone), and detail the necessary experimental workflows to determine its potential efficacy and mechanism of action.
The Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)
DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for arabinan synthesis.[4] Inhibition of DprE1 disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall, leading to bacterial cell death.[2][5] The absence of a human homolog for DprE1 makes it an attractive and specific target for novel antitubercular drugs.[4]
Caption: Hypothesized DprE1 Inhibition Pathway.
Comparative Compound: PBTZ169 (Macozinone)
To objectively evaluate the potential of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate, it is essential to compare its performance against a well-established DprE1 inhibitor. PBTZ169 (Macozinone) is a potent, next-generation benzothiazinone that covalently inhibits DprE1 and is currently in clinical development for the treatment of tuberculosis.[5][6][7]
| Feature | PBTZ169 (Macozinone) | Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate |
| Target | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)[5] | Hypothesized to be DprE1 |
| Mechanism of Action | Covalent inhibition of DprE1[5] | To be determined |
| Reported MIC vs. Mtb H37Rv | ~0.1 µg/mL | To be determined |
| Clinical Development | Phase 2 clinical trials[6][7] | Preclinical investigation |
Experimental Protocols for Reproducibility and Comparative Analysis
The following section details the essential experimental workflows to assess the antimycobacterial activity and mechanism of action of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to determine the potency of a novel compound.
Protocol: Broth Microdilution Method for M. tuberculosis [8][9]
-
Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Further dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay plate.
-
-
Compound Preparation:
-
Prepare a stock solution of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate and PBTZ169 in 100% DMSO.
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
-
Incubation:
-
Inoculate the wells containing the serially diluted compounds with the prepared bacterial suspension.
-
Include a drug-free growth control and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
After incubation, add a viability indicator such as resazurin to each well.
-
Re-incubate for 24-48 hours.
-
The MIC is the lowest compound concentration that prevents a color change of the indicator (e.g., from blue to pink for resazurin).
-
Caption: Workflow for MIC Determination.
In Vitro DprE1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DprE1.
Protocol: Fluorometric DprE1 Inhibition Assay [10][11]
-
Reagents and Materials:
-
Purified DprE1 enzyme
-
FAD (flavin adenine dinucleotide)
-
DPR (decaprenylphosphoryl-β-D-ribose) substrate
-
Resazurin (redox indicator)
-
Assay buffer (e.g., phosphate-buffered saline with Tween 20)
-
Test compounds and PBTZ169
-
-
Assay Procedure:
-
Prepare a master mix containing the assay buffer, purified DprE1 enzyme, and FAD.
-
In a 96-well plate, add the test compound at various concentrations. Include a no-inhibitor control (DMSO) and a positive control (PBTZ169).
-
Add the enzyme master mix to each well.
-
Initiate the reaction by adding the DPR substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the resazurin solution.
-
Incubate for an additional 30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 560 nm, emission at 590 nm).
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
The results from the above experiments should be tabulated for clear comparison.
Table 1: Comparative Antimycobacterial Activity and DprE1 Inhibition
| Compound | MIC vs. M. tuberculosis H37Rv (µg/mL) | DprE1 IC50 (µM) |
| Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate | Experimental Value | Experimental Value |
| PBTZ169 (Macozinone) | Literature/Experimental Value | Literature/Experimental Value |
| Isoniazid (Control) | Literature/Experimental Value | Not Applicable |
| Rifampicin (Control) | Literature/Experimental Value | Not Applicable |
A strong correlation between a low MIC value and a low DprE1 IC50 for Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate would provide compelling evidence for its on-target activity and warrant further investigation.
Conclusion
This guide provides a structured and scientifically grounded approach to investigate the potential antimycobacterial properties of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate. By employing standardized protocols and comparing its performance against the well-characterized DprE1 inhibitor PBTZ169, researchers can generate reproducible and meaningful data to assess its potential as a novel antitubercular agent. The outlined experimental workflows are designed to ensure scientific integrity and provide a clear path for the preliminary evaluation of this and other novel compounds within the 7-azaspiro[3.5]nonane class.
References
- Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega.
- What are DprE1 inhibitors and how do they work?
- Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC.
- Application Notes & Protocols: DprE1 Enzymatic Assay Using DprE1-IN-10 - Benchchem.
- DprE1 inhibitors: An insight into the recent developments and synthetic approaches.
- Overview of the Development of DprE1 Inhibitors for Comb
- Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs.
- DprE1-IN-10: Application Notes and Protocols for Drug Discovery - Benchchem.
- TAK1 phosphorylation mediates macozinone (PBTZ169)
- Mechanism of action of macozinone. Upper line: Reactions catalyzed by...
- PBTZ169 - iM4TB.
- Video: Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Form
- TAK1 phosphorylation mediates macozinone (PBTZ169) induced innate immune activation against tuberculosis | mSphere - ASM Journals.
- Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC.
- Mycobacteria MIC interpretive guidelines - Vetnostics.
- Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC.
- Antimicrobial Susceptibility Testing Using the MYCO Test System and MIC Distribution of 8 Drugs against Clinical Isolates of Nontuberculous Mycobacteria
- Antimycobacterial activity of ferutinin alone and in combination with antitubercular drugs against a rapidly growing surrogate of Mycobacterium tuberculosis - PubMed.
- Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis | Microbiology Spectrum.
- Full article: Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and comput
- Inhibition of the oxireductase enzyme dpre1 of mycobacterium tuberculosis by two small compounds Project 2 - University of Birmingham.
- Antimycobacterial activity of usnic acid against resistant and susceptible strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria - PubMed.
- Anti-mycobacterial activity of marine fungus-derived 4-deoxybostrycin and nigrosporin.
- Antimycobacterial activity of a Brevibacillus laterosporusstrain isolated
- Antimycobacterial activity of diospyrin derivatives and a structural analogue of diospyrin against Mycobacterium tuberculosis in vitro - PubMed.
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benchmarking Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate against known ligands
Benchmarking Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate: A Next-Generation Spirocyclic Scaffold vs. Traditional Ligands
Executive Summary
In modern medicinal chemistry, the shift from planar, two-dimensional aromatic rings to three-dimensional architectures is a critical strategy for improving drug-like properties—a paradigm often referred to as "escaping from flatland." Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a highly versatile, Cbz-protected building block used to introduce the 7-azaspiro[3.5]nonane pharmacophore into drug candidates.
This guide provides an objective benchmarking analysis of the 7-azaspiro[3.5]nonane scaffold against traditional flat amines (e.g., piperidines and piperazines). We will explore its physicochemical advantages, detail self-validating experimental protocols for its application, and benchmark its performance in known biological targets such as Fatty Acid Amide Hydrolase (FAAH) [1].
Structural & Physicochemical Benchmarking
Traditional ligands heavily rely on piperidine or benzylpiperazine cores. While synthetically accessible, these flat rings often suffer from poor metabolic stability and low aqueous solubility due to high lipophilicity. The 7-azaspiro[3.5]nonane core replaces these flat rings with a spirocyclic system, inherently increasing the fraction of sp³ hybridized carbons ( Fsp3 ).
Causality of Performance: The spiro-fusion introduces steric bulk that shields the amine from rapid N -dealkylation by Cytochrome P450 enzymes. Furthermore, the three-dimensional vector projection of the spirocycle disrupts planar π−π stacking in the solid state, lowering the crystal lattice energy and thereby significantly enhancing aqueous solubility [2].
Table 1: Physicochemical Comparison of Scaffolds
| Metric | Traditional Piperidine | 7-azaspiro[3.5]nonane Core | Impact on Drug Design |
| Fsp3 (Fraction sp³) | ~0.83 | 1.00 | Higher 3D character; correlates with clinical success. |
| Aqueous Solubility | Baseline | + 2 to 3-fold increase | Lower lattice energy improves dissolution rates. |
| Metabolic Half-Life ( T1/2 ) | ~25 min (Rapid clearance) | > 60 min (Stable) | Steric shielding of the basic nitrogen prevents oxidation. |
| Target Binding Vectors | Linear / Equatorial | Orthogonal / Divergent | Allows access to novel sub-pockets in target proteins. |
Experimental Workflows & Protocols
To utilize Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate in ligand discovery, the benzyl carbamate (Cbz) protecting group must first be cleaved to yield the active primary amine. This amine is then coupled to target-specific pharmacophores.
Protocol A: Self-Validating Cbz Hydrogenolysis
This protocol describes the catalytic hydrogenation of the Cbz group. The system is self-validating through orthogonal LC-MS monitoring.
-
Preparation: Dissolve Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate (1.0 eq) in anhydrous methanol (0.1 M concentration).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Pd/C is pyrophoric; purge the reaction flask with argon prior to addition.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Self-Validation Step: Sample 10 μL of the reaction mixture, filter through a 0.2 μm PTFE syringe filter, and inject into an LC-MS. Validation criteria: The reaction is complete only when the parent mass peak disappears and the free amine mass [M−Cbz+H]+ constitutes >95% of the Total Ion Chromatogram (TIC).
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude (7-azaspiro[3.5]nonan-2-yl)methanamine.
Protocol B: In Vitro Microsomal Stability Benchmarking
To objectively prove the metabolic superiority of the spirocycle, it must be benchmarked against a piperidine analog using Human Liver Microsomes (HLM).
-
Incubation Setup: Prepare a 1 μM solution of the spirocyclic ligand and the control piperidine ligand in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Control Validation: Include Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel wells. System Check: If Verapamil's half-life falls outside the 15-25 minute range, the assay data must be discarded due to compromised microsomal activity.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate metabolism. Incubate at 37°C.
-
Quenching & Analysis: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μL aliquots and quench with 150 μL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Fig 1: Experimental workflow for deprotection and benchmarking of the spirocyclic ligand.
Target Binding Performance: The FAAH Benchmark
The 7-azaspiro[3.5]nonane scaffold has been heavily validated in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors [1] and G-Protein-Coupled Receptor 119 (GPR119) agonists [3].
When benchmarked against traditional piperidine-based FAAH inhibitors, the 7-azaspiro[3.5]nonane derivatives demonstrate a unique ability to project their substituents deep into the hydrophobic S4 subsite of the target enzyme. This "locking" mechanism prevents the ligand from adopting multiple, entropically unfavorable conformations, leading to sub-micromolar binding affinities [4].
Table 2: Comparative Efficacy in FAAH Inhibition
Data representative of benchmarked spirocyclic cores vs. traditional flat cores.
| Ligand Core Scaffold | FAAH Potency ( kinact/Ki ) | Selectivity over MAGL | Cytotoxicity (HepG2) |
| Piperidine (Control) | 450 M−1s−1 | 12-fold | Moderate |
| 7-azaspiro[3.5]nonane | > 1500 M−1s−1 | > 100-fold | None observed |
Mechanism of Action Visualization
By inhibiting FAAH, the spirocyclic ligand prevents the breakdown of Anandamide (AEA), leading to an accumulation of this endocannabinoid. This accumulation agonizes CB1/CB2 receptors, producing potent analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct CB1 agonists.
Fig 2: FAAH inhibition pathway showing endocannabinoid accumulation by spirocyclic ligands.
Conclusion
Benchmarking the Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate building block reveals that the 7-azaspiro[3.5]nonane scaffold is a superior alternative to traditional flat amines. By utilizing the self-validating protocols outlined above, medicinal chemists can leverage this scaffold to drastically improve the Fsp3 character, metabolic stability, and target-binding specificity of their drug candidates.
References
-
Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. PubMed. Available at:[Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI Molecules. Available at:[Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at:[Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Available at:[Link]
Confirming Target Engagement of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal confirmation that a molecule interacts with its intended biological target within a physiological context is a cornerstone of a successful research program. This principle of "target engagement" serves as a critical checkpoint, validating the mechanism of action and building confidence in the therapeutic hypothesis before advancing a candidate into more complex and costly stages of development.[1][2] This guide provides a comprehensive comparison of methodologies to confirm the target engagement of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate, a novel small molecule with potential therapeutic applications.
While the direct molecular target of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is not extensively documented in public literature, structural analogs containing the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold have shown potent activity against mycobacterial species by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall. Therefore, for the purpose of this illustrative guide, we will proceed with the working hypothesis that DprE1 is a primary target of interest for Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate.
This guide will navigate through a selection of robust experimental strategies, from direct biochemical assays to cellular and in-situ methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a self-validating series of experiments to confidently assess the target engagement of this and other novel chemical entities.
Section 1: Biochemical Assays - The First Line of Inquiry
Biochemical assays offer a controlled, cell-free environment to dissect the direct interaction between a compound and its purified target protein.[2][4] These assays are invaluable for initial hit validation, determining potency, and understanding the structure-activity relationship (SAR).[4]
Enzyme Inhibition Assay
For an enzymatic target like DprE1, a direct inhibition assay is the most logical starting point. This type of assay measures the ability of the compound to modulate the catalytic activity of the enzyme.
Causality Behind Experimental Choices: The choice of an enzyme inhibition assay is predicated on the hypothesis that Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate, like its structural analogs, functions by inhibiting DprE1. By directly measuring the reduction in enzyme activity in the presence of the compound, we can obtain a quantitative measure of its potency, typically expressed as an IC50 value.
Experimental Protocol: DprE1 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate in 100% DMSO.
-
Purify recombinant DprE1 enzyme from Mycobacterium smegmatis or a similar expression system.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a solution of the DprE1 substrate, decaprenylphosphoryl-β-D-ribose (DPR), and the co-factor FAD.
-
-
Assay Procedure:
-
Serially dilute the compound stock in assay buffer to create a range of concentrations.
-
In a 384-well plate, add the DprE1 enzyme to each well.
-
Add the diluted compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the DPR substrate and FAD.
-
Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength corresponding to FAD reduction, or by using a coupled-enzyme system that produces a fluorescent or luminescent signal.
-
Record the reaction rates for each compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biophysical Binding Assays
To complement enzyme inhibition data, biophysical assays can confirm direct physical binding and provide kinetic information.
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This technique can determine binding affinity (KD), as well as association (ka) and dissociation (kd) rates.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[5]
Table 1: Comparison of Biochemical Assays
| Assay Type | Principle | Key Outputs | Advantages | Limitations |
| Enzyme Inhibition | Measures the effect of a compound on enzyme catalytic activity. | IC50 | High-throughput, functional readout. | Indirect measure of binding, requires an active enzyme. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | KD, ka, kd | Real-time kinetics, label-free. | Requires protein immobilization, potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | KD, n, ΔH | Gold standard for binding thermodynamics, solution-based.[6] | Low-throughput, requires large amounts of protein and compound.[6] |
Section 2: Cellular Target Engagement - Bridging the Gap to Physiology
While biochemical assays are powerful, they do not account for cellular factors such as membrane permeability, efflux pumps, and intracellular metabolism.[4] Cellular target engagement assays are therefore essential to confirm that a compound reaches and binds to its target in a more physiologically relevant context.[1][7]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a robust method for assessing target engagement in intact cells and tissues.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[10]
Causality Behind Experimental Choices: The selection of CETSA® is driven by the need to verify target interaction within the complex milieu of a living cell, without the need for compound or protein labeling.[7] A positive thermal shift provides strong evidence that the compound has crossed the cell membrane and engaged with the endogenous target protein.[11]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Western Blot-based CETSA® for DprE1
-
Cell Culture and Treatment:
-
Culture a suitable mycobacterial species (e.g., Mycobacterium smegmatis) or a mammalian cell line expressing recombinant DprE1 to a sufficient density.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with various concentrations of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Transfer the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[9] A no-heat control should also be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method suitable for mycobacteria (e.g., bead beating) or standard methods for mammalian cells (e.g., three rapid freeze-thaw cycles).[9][12]
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a specific primary antibody against DprE1.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for DprE1 at each temperature point.
-
Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples to generate melt curves. A shift in the melt curve for the compound-treated sample indicates target engagement.
-
To determine the cellular EC50, perform an isothermal dose-response experiment by heating all samples at a single temperature (chosen from the melt curve) and varying the compound concentration.
-
In-situ Target Engagement
For a more advanced and spatially resolved analysis, in-situ CETSA can be performed in adherent cells using high-content imaging.[13][14] This method allows for the quantification of target engagement at the single-cell level.[14]
Section 3: Alternative and Complementary Approaches
A multi-pronged approach provides the highest level of confidence in target engagement. Below are alternative methods that can complement the findings from biochemical and CETSA® experiments.
-
Chemoproteomics: This mass spectrometry-based approach can provide a global view of a compound's interactions across the proteome, simultaneously assessing on-target and off-target effects.[2][8]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can be adapted to measure target engagement in living cells. It requires engineering the target protein with a luciferase and using a fluorescently labeled tracer compound that competes with the unlabeled test compound.
Table 2: Comparison of Cellular and Alternative Target Engagement Assays
| Assay Type | Principle | Key Outputs | Advantages | Limitations |
| CETSA® (Western Blot) | Ligand-induced thermal stabilization of the target protein. | Thermal shift, cellular EC50 | Label-free, works in intact cells/tissues.[7] | Requires a specific antibody, lower throughput. |
| In-situ CETSA® (Imaging) | CETSA® principle combined with immunofluorescence and high-content imaging. | Spatially resolved target engagement. | Single-cell resolution, provides spatial information.[14] | Technically more complex, requires high-quality antibodies. |
| Chemoproteomics | Mass spectrometry-based identification of compound-interacting proteins. | On- and off-target profiles. | Unbiased, proteome-wide analysis.[2] | Technically demanding, may miss low-affinity interactions. |
| BRET | Resonance energy transfer between a luciferase-tagged protein and a fluorescent ligand. | Cellular IC50 | High-throughput, sensitive. | Requires genetic modification of the target and a specific fluorescent tracer. |
Conclusion
Confirming the target engagement of a novel compound like Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a multi-faceted process that should not rely on a single experimental outcome. A logical and robust strategy begins with foundational biochemical assays to confirm direct binding and functional modulation of the purified target, such as DprE1. These initial findings must then be validated in a cellular context to ensure the compound can access and interact with its target within a physiological environment. The Cellular Thermal Shift Assay (CETSA®) stands out as a powerful tool for this purpose, offering a label-free method to quantify target engagement in intact cells.
By systematically applying the methodologies outlined in this guide, from enzyme inhibition assays to cellular thermal shift assays and complementary biophysical techniques, researchers can build a compelling and self-validating data package. This rigorous approach not only confirms the intended mechanism of action but also de-risks the progression of promising molecules, ultimately accelerating the journey from a chemical entity to a potential therapeutic.
References
- Determining target engagement in living systems - PMC. Vertex AI Search.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. Vertex AI Search.
- Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Vertex AI Search.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchG
- Cellular thermal shift assay (CETSA) - Bio-protocol. Vertex AI Search.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Vertex AI Search.
- In Situ Target Engagement Studies in Adherent Cells | ACS Chemical Biology. Vertex AI Search.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. Vertex AI Search.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Public
- How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. Vertex AI Search.
- A Practical Guide to Target Engagement Assays. Vertex AI Search.
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed. PubMed. [Link]
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Vertex AI Search.
- Target Identification and Validation (Small Molecules) - University College London. Vertex AI Search.
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Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ | Nucleic Acids Research | Oxford Academic. Oxford Academic. [Link]
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In Situ Target Engagement Studies in Adherent Cells - PubMed. PubMed. [Link]
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What is the alternative method to study ligand receptor binding experiment beyond radiolabelling? | ResearchGate. ResearchGate. [Link]
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Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. bioRxiv. [Link]
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Target Validation and Antigen Generation - Eurofins Discovery. Eurofins Discovery. [Link]
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Methods to investigate protein–protein interactions - Wikipedia. Wikipedia. [Link]
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5.2: Techniques to Measure Binding - Biology LibreTexts. Biology LibreTexts. [Link]
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Carbamate Toxicity - StatPearls - NCBI Bookshelf. NCBI. [Link]
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Carbamate pesticides: a general introduction (EHC 64, 1986) - INCHEM. INCHEM. [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed. PubMed. [Link]
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Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]
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Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate - PubChem - NIH. PubChem. [Link]
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Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate in Drug Discovery: A Comparative SAR and Protocol Guide
As medicinal chemistry pivots toward higher three-dimensionality to improve clinical success rates, spirocyclic scaffolds have emerged as premier bioisosteres for traditional flat heterocycles. Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a highly versatile, orthogonally protected building block that provides a rigid 7-azaspiro[3.5]nonane core with an exocyclic aminomethyl vector.
This guide provides an objective, data-driven comparison of the 7-azaspiro[3.5]nonane scaffold against alternative ring systems, detailing the structural causality behind its superior performance in structure-activity relationship (SAR) studies, and outlines self-validating protocols for its integration into discovery workflows.
Structural Rationale & Causality: Why 7-Azaspiro[3.5]nonane?
The transition from flat, sp²-rich rings (like piperidines or piperazines) to sp³-rich spirocycles is driven by the need to improve physicochemical properties. However, not all spirocycles perform equally. The choice of the 7-azaspiro[3.5]nonane system is grounded in three mechanistic advantages:
-
Enhanced 3D Vector Projection (vs. Piperidines): The spiro fusion projects the functionalized vectors into distinct, rigid 3D orientations. This conformational restriction reduces the entropic penalty upon target binding, often leading to tighter receptor affinity[1].
-
Chemical Stability (vs. Smaller Spirocycles): While smaller systems like spiro-azetidines (e.g., 2-azaspiro[3.3]heptane) offer high Fsp³ character, they suffer from inherent ring strain. In the development of ASH1L inhibitors, spiro-azetidine moieties were found to be highly sensitive to both acidic and basic conditions, leading to inactive ring-opened byproducts. Substituting them with the 7-azaspiro[3.5]nonane core completely restored chemical stability while maintaining the necessary exit vectors[2].
-
Optimal Lipophilic Pocket Filling (vs. Spirocyclopropyls): Expanding smaller spiro-fused systems to the cyclobutyl/piperidine hybrid of 7-azaspiro[3.5]nonane increases the hydrophobic surface area, which can dramatically enhance potency when targeting deep lipophilic pockets, such as those found in G-protein-coupled receptors (GPCRs)[1].
Scaffold evolution towards 7-azaspiro[3.5]nonane for improved stability and 3D geometry.
Comparative SAR Data Analysis
To objectively evaluate the performance of the 7-azaspiro[3.5]nonane scaffold, we must look at its empirical application across distinct therapeutic targets. The table below summarizes the quantitative advantages of this bioisostere compared to legacy scaffolds.
Table 1: Comparative SAR of Spirocyclic Scaffolds Across Distinct Targets
| Therapeutic Target / Modality | Scaffold Replaced | 7-azaspiro[3.5]nonane Performance | Mechanistic Causality |
| ASH1L Epigenetic Inhibitors | Spiro-azetidine | IC₅₀ = 0.54 μM (Stable) | Prevented acid/base-catalyzed ring opening; maintained vector geometry[2]. |
| Histamine-3 Receptor (H3R) | 6-azaspiro[2.5]octane | GTPγS IC₅₀ = 0.8 nM (vs 17 nM) | Enhanced hydrophobic contacts in the receptor binding site[1]. |
| BRD9 PROTAC Linkers | Flexible PEG Chains | >85% Target Degradation | Rigidification reduces the entropic penalty during ternary complex formation[3]. |
| GPR119 Agonists | Piperidine | High in vivo efficacy | Optimal positioning of the N-capping and aryl groups for GPCR activation[4]. |
Experimental Methodologies
To ensure scientific integrity, the following protocols for utilizing Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate are designed as self-validating systems . Each phase includes a mandatory analytical checkpoint to confirm causality before proceeding.
Protocol A: Orthogonal Functionalization and Deprotection
Because the primary amine is protected by a Carboxybenzyl (Cbz) group, the secondary spiro-nitrogen can be selectively functionalized first.
-
Spiro-Nitrogen Functionalization (Amidation):
-
Step: Dissolve Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM). Add EDCI (1.5 eq) and DMAP (0.1 eq). Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. The rigid spirocycle typically yields a clean, singular peak. Do not proceed until the starting material mass is <5% of the total ion current.
-
-
Cbz Hydrogenolysis (Deprotection):
-
Step: Transfer the purified intermediate to a hydrogenation flask. Dissolve in Methanol. Add 10 wt% Pd/C (0.1 eq by weight). Purge the vessel with N₂ gas, then introduce H₂ gas (1 atm) via a balloon. Stir vigorously for 4 hours at room temperature.
-
Self-Validation Checkpoint: Filter through Celite. Spot the filtrate on a TLC plate and apply a Ninhydrin stain, followed by heat. A deep purple/blue spot confirms the successful unmasking of the primary amine.
-
Protocol B: Fluorescence Polarization (FP) Assay for Target Binding
Once the final library is synthesized, an FP assay provides a robust, homogeneous method to determine binding affinity (e.g., for ASH1L inhibitors).
-
Master Mix Preparation: Prepare a solution containing 10 nM of a FAM-labeled tracer peptide and the target protein at its pre-determined EC₂₀ concentration in assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween-20, 1 mg/mL BSA).
-
Compound Titration: Dispense the 7-azaspiro[3.5]nonane derivatives in a 3-fold dilution series (starting at 50 μM) into a 384-well black, flat-bottom microplate.
-
Equilibration: Add the master mix to the compound wells. Incubate the plates in the dark at room temperature for 2 to 16 hours to ensure thermodynamic equilibrium.
-
Self-Validation Checkpoint (Z'-Factor): Include positive (known inhibitor) and negative (DMSO only) controls on every plate. Calculate the Z'-factor; the assay is only valid if Z' > 0.6, proving the signal window is wide enough to distinguish true SAR trends.
-
Measurement: Read anisotropy values using a microplate reader (Excitation: 485 nm, Emission: 528 nm). Calculate IC₅₀ values using a 4-parameter logistic regression model.
Step-by-step synthetic and validation workflow for 7-azaspiro[3.5]nonane derivatives.
References
-
Title: Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors Source: ACS Publications URL: [Link]
-
Title: Discovery of XYD270 as a Potent, Selective, and Orally Efficacious BRD9 PROTAC for Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed URL: [Link]
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Comparative Guide: In Vitro and In Vivo Performance of the 7-Azaspiro[3.5]nonane Scaffold in Drug Design
Target Compound: Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate (CAS: 2306272-28-4) Application: Rigid Linker / Structural Scaffold in Targeted Protein Degradation (PROTACs) and Enzymatic Inhibitors.
Executive Summary & Chemical Context
To objectively evaluate Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate , it is critical to classify it correctly: it is not a standalone therapeutic agent. Rather, it is a highly specialized, synthetically protected building block[1]. In modern medicinal chemistry, the benzyl carbamate (Cbz) group acts as a protecting shield. Once removed, the resulting 7-azaspiro[3.5]nonane primary amine is coupled to target-binding warheads or E3 ligase ligands.
This guide objectively compares the in vitro and in vivo performance of drug candidates utilizing this rigid 7-azaspiro[3.5]nonane scaffold against traditional flexible alternatives, such as polyethylene glycol (PEG) or simple alkyl linkers.
Mechanistic Rationale: The Superiority of Rigid Spirocycles
The Causality Behind the Chemistry
Traditional PROTACs and bivalent inhibitors heavily rely on flexible PEG chains. While synthetically accessible, flexible linkers exist in a vast ensemble of conformations in aqueous solution. Upon binding to a target protein or forming a ternary complex (Target-PROTAC-E3 Ligase), these linkers must freeze into a single, constrained conformation. This loss of degrees of freedom incurs a massive entropic penalty ( ΔS ) , which directly reduces the overall binding affinity ( ΔG )[2].
By utilizing Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate as a precursor, chemists install a pre-organized, rigid spirocyclic core. The 7-azaspiro[3.5]nonane scaffold restricts the conformational space of the molecule. Consequently, the entropic penalty upon target binding is minimized. Furthermore, the high fraction of sp3-hybridized carbons ( Fsp3 ) inherently improves aqueous solubility and shields the molecule from rapid cytochrome P450 (CYP450) mediated oxidative metabolism[3][4].
Caption: Thermodynamic comparison of flexible vs. rigid spirocyclic linkers in target binding.
In Vitro Efficacy: Binding Affinity and Degradation Kinetics
When the 7-azaspiro[3.5]nonane motif is incorporated into active pharmaceutical ingredients (APIs), the in vitro metrics show a step-function improvement over flexible linkers.
-
Protease Inhibition: In the development of SARS-CoV-2 3CLpro inhibitors, replacing flexible motifs with 6-azaspiro[3.5] and 7-azaspiro[3.5] cores yielded well-defined electron density in the S4 subsite. This eliminated binding disorder and drove IC50 values into the submicromolar range without inducing cytotoxicity[5].
-
PROTAC Degradation: In the optimization of Estrogen Receptor (ER) degraders (e.g., ERD-12310A) and MDM2 degraders (e.g., MD-4251), rigid spiro-ring linkers achieved picomolar degradation concentrations ( DC50 = 14–42 pM) and near-perfect maximum degradation ( Dmax > 99%)[3][4].
Quantitative Performance Comparison
| Parameter | Traditional Flexible Linker (e.g., PEG3) | 7-Azaspiro[3.5]nonane Scaffold | Mechanistic Driver |
| Conformational Rigidity | Low (High degrees of freedom) | High (Locked spirocyclic core) | Ring strain and sp3 hybridization |
| Target Degradation ( DC50 ) | 1.0 – 10.0 nM | 0.01 – 0.2 nM (Picomolar) | Reduced entropic penalty upon binding |
| Maximum Degradation ( Dmax ) | 60% – 85% | > 95% | Enhanced ternary complex stability |
| Microsomal Stability ( T1/2 ) | < 30 minutes | > 60 minutes | Shielding from CYP450 oxidation |
| Oral Bioavailability (%F) | < 5% (Often requires IV) | 25% – 50% (Orally active) | Lower Polar Surface Area (PSA) |
In Vivo Efficacy and Pharmacokinetics (PK)
The true differentiator of the 7-azaspiro[3.5]nonane scaffold emerges in in vivo models. Flexible linkers often suffer from high polar surface area (PSA) and rapid metabolic clearance, leading to poor oral bioavailability.
-
Metabolic Stability: Compounds utilizing this spirocyclic core demonstrate exceptional microsomal stability across multiple species (human, mouse, rat, dog, monkey), with half-lives ( T1/2 ) consistently exceeding 60 minutes[3].
-
Oral Efficacy: Unlike first-generation degraders that require intravenous dosing, APIs built from this scaffold achieve sufficient oral absorption to drive complete tumor regression in murine xenograft models (e.g., >85% Tumor Growth Inhibition at low daily oral doses)[2][4].
Experimental Protocols: A Self-Validating System
To rigorously compare these linkers, the following self-validating protocols must be employed. Every step includes internal controls to ensure data integrity.
Protocol A: Scaffold Activation (Cbz Deprotection)
Purpose: To unmask the reactive amine of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate for API coupling.
-
Dissolve Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate (1.0 eq) in anhydrous methanol.
-
Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere.
-
Purge the reaction vessel and introduce Hydrogen gas ( H2 ) via a balloon. Stir at room temperature for 4-6 hours.
-
Validation Step: Monitor the disappearance of the Cbz-protected starting material via LC-MS. The reaction is complete when the mass shifts by -134 Da (loss of the benzyl carbamate group).
-
Filter through a Celite pad to remove Pd/C, and concentrate in vacuo to yield the free primary amine.
Protocol B: In Vitro PROTAC Degradation Assay (HiBiT)
Purpose: To measure DC50 and Dmax of the synthesized spirocyclic PROTAC.
-
Plate CRISPR-engineered cells expressing a HiBiT-tagged target protein in 384-well plates at 2,000 cells/well.
-
Treat cells with a 10-point dose-response titration of the spirocyclic PROTAC (0.1 pM to 1 μ M) for 24 hours.
-
Self-Validating Control: In parallel wells, co-treat cells with the PROTAC + 10 μ M MG132 (a proteasome inhibitor). Logic: If degradation is truly PROTAC-mediated, MG132 will rescue the protein levels, proving the mechanism relies on the ubiquitin-proteasome system rather than simple target occupancy.
-
Add Nano-Glo HiBiT Lytic Reagent and measure luminescence. Calculate DC50 using non-linear regression.
Protocol C: In Vivo Pharmacokinetics (Mouse Model)
Purpose: To determine the oral bioavailability (%F) imparted by the spirocyclic linker.
-
Divide male C57BL/6 mice into two cohorts (n=3 per group).
-
Cohort 1 (IV): Administer the spirocyclic drug candidate intravenously at 1 mg/kg.
-
Cohort 2 (PO): Administer the candidate orally via gavage at 10 mg/kg.
-
Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and analyze via LC-MS/MS.
-
Calculate %F = (AUCPO/AUCIV)×(DoseIV/DosePO)×100 .
Caption: Step-by-step workflow from Cbz-deprotection to in vivo efficacy validation.
References
-
Bai, B., et al. (2022). "Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease." Journal of Medicinal Chemistry, 65(10), 7404-7423. Available at: [Link]
-
Hu, J., et al. (2024). "Discovery of ERD-1233 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader for the Treatment of ER+ Human Breast Cancer." Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, S., et al. (2024). "MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration." Journal of Medicinal Chemistry, 67(12), 10123-10145. Available at: [Link]
-
Zhou, Y., et al. (2024). "Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα)." Journal of Medicinal Chemistry. Available at: [Link](Note: ERD-1233 and ERD-12310A are part of the same developmental cohort published by the Wang Lab).
Sources
alternatives to Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate in research
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